molecular formula C13H12BFO3 B1340249 (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 849062-13-1

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1340249
CAS No.: 849062-13-1
M. Wt: 246.04 g/mol
InChI Key: CPTYKSHXZNSHLB-UHFFFAOYSA-N
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Description

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative of significant value in synthetic organic chemistry, particularly as a key building block in metal-catalyzed cross-coupling reactions. Its primary research application is in the Suzuki-Miyaura reaction, a palladium-catalyzed process used to form carbon-carbon bonds between aryl halides and boronic acids . This makes it an essential reagent for constructing complex biaryl structures, which are core scaffolds in many pharmaceuticals, agrochemicals, and organic materials. The compound's mechanism of action in these reactions involves the transmetalation step, where the boronic acid, activated by a base, transfers its organic group to the palladium catalyst, ultimately leading to the formation of a new carbon-carbon bond . Boronic acids, in general, are also known to interact with diols, such as those found in carbohydrates, forming reversible ester complexes . This property can be exploited in chemical biology for sensing applications and studying carbohydrate-protein interactions. The 2-fluorobenzyloxy substituent on this boronic acid may influence its Lewis acidity and steric profile, potentially fine-tuning its reactivity and selectivity in various transformations. As a stable, crystalline solid, it offers researchers a convenient handle for introducing a specific substituted phenyl moiety into a target molecule. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[3-[(2-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTYKSHXZNSHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584616
Record name {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-13-1
Record name B-[3-[(2-Fluorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid and its analogs. Due to the limited availability of specific experimental data for the ortho-fluoro isomer, this document leverages data from closely related isomers and the broader class of phenylboronic acids to present a thorough profile.

Core Physicochemical Properties

This compound belongs to the class of arylboronic acids, which are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of a fluorobenzyl ether moiety can influence the compound's steric and electronic properties, potentially impacting its reactivity, solubility, and biological activity.

Quantitative Data Summary
Property(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid[1](3-(Benzyloxy)phenyl)boronic acid2-(3'-Fluorobenzyloxy)phenylboronic acidGeneral Phenylboronic Acid[2]
CAS Number 1072951-62-2156682-54-1871126-24-898-80-6
Molecular Formula C₁₃H₁₂BFO₃C₁₃H₁₃BO₃C₁₃H₁₂BFO₃C₆H₇BO₂
Molecular Weight ( g/mol ) 246.04228.05246.04121.93
Appearance Solid-SolidWhite to yellow powder
Melting Point (°C) --99-102216-219
Boiling Point (°C) Not availableNot availableNot availableNot available
Solubility Poorly soluble in water; soluble in many polar organic solvents.[2]Poorly soluble in water; soluble in many polar organic solvents.[2]Poorly soluble in water; soluble in many polar organic solvents.[2]10 g/L in water (20 °C); soluble in diethyl ether, ethanol.[2]
pKa Estimated to be around 8-9, influenced by substituents.Estimated to be around 8-9.Estimated to be around 8-9.8.83[2]
LogP Not availableNot availableNot availableNot available

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, a general and robust methodology can be derived from established procedures for analogous compounds.

General Synthesis of Substituted Benzyloxyphenylboronic Acids

The synthesis of this compound can be approached via a two-step process: etherification followed by boronic acid formation.

Step 1: Etherification of a Hydroxyphenylboronic Acid Derivative

This step involves the reaction of a suitably protected 3-hydroxyphenylboronic acid or its ester with 2-fluorobenzyl bromide.

  • Reactants: 3-Hydroxyphenylboronic acid pinacol ester, 2-fluorobenzyl bromide, a weak base (e.g., K₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • Dissolve 3-hydroxyphenylboronic acid pinacol ester and 2-fluorobenzyl bromide in the chosen solvent.

    • Add the base to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) and monitor by TLC or LC-MS for the consumption of the starting materials.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Boronic Ester

The pinacol ester is then hydrolyzed to yield the final boronic acid.

  • Reactants: The product from Step 1, a suitable solvent system (e.g., THF/water or acetone/water), and an acid or base catalyst (optional).

  • Procedure:

    • Dissolve the boronic ester in the solvent system.

    • Stir the mixture at room temperature. The hydrolysis can be slow and may be accelerated by the addition of an acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Dry the organic layer and concentrate to yield the boronic acid. Recrystallization may be necessary for further purification.

Below is a Graphviz diagram illustrating this general synthetic workflow.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Deprotection start1 3-Hydroxyphenylboronic acid pinacol ester + 2-Fluorobenzyl bromide react1 Dissolve in DMF/ACN with K2CO3 start1->react1 heat1 Stir at RT or heat react1->heat1 workup1 Aqueous workup and extraction heat1->workup1 purify1 Column chromatography workup1->purify1 product1 This compound pinacol ester purify1->product1 start2 Boronic acid pinacol ester product1->start2 react2 Dissolve in THF/water start2->react2 hydrolysis Stir at RT (optional acid/base) react2->hydrolysis workup2 Solvent removal and extraction hydrolysis->workup2 purify2 Recrystallization workup2->purify2 final_product This compound purify2->final_product

General Synthesis Workflow
Physicochemical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of aromatic and benzylic protons and their respective chemical environments.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

    • ¹¹B NMR: To characterize the boron center, which is sensitive to its coordination environment.[3]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as O-H stretching for the boronic acid and C-O-C stretching for the ether linkage.

  • Melting Point Analysis: To determine the melting point range, which is an indicator of purity.

The following diagram outlines a typical characterization workflow.

G cluster_nmr NMR Spectroscopy compound Synthesized Compound nmr_h 1H NMR compound->nmr_h nmr_c 13C NMR compound->nmr_c nmr_f 19F NMR compound->nmr_f nmr_b 11B NMR compound->nmr_b ms Mass Spectrometry (HRMS) compound->ms ir IR Spectroscopy compound->ir mp Melting Point Analysis compound->mp data_analysis Data Analysis and Structure Confirmation nmr_h->data_analysis nmr_c->data_analysis nmr_f->data_analysis nmr_b->data_analysis ms->data_analysis ir->data_analysis mp->data_analysis

Characterization Workflow

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is not available, the broader class of phenylboronic acids has garnered significant interest in drug development for several reasons.

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. A prominent example is Bortezomib, a dipeptide boronic acid that is a potent proteasome inhibitor used in cancer therapy.

Lectin Recognition and Carbohydrate Sensing

Phenylboronic acids can reversibly bind to cis-diols, a structural motif present in many carbohydrates. This property is exploited in the development of sensors for glucose and other saccharides. In the context of drug delivery, this allows for the targeting of cancer cells, which often overexpress sialic acid residues on their surface glycoproteins.[4]

Modulation of Cancer Cell Signaling Pathways

Recent studies have shown that phenylboronic acid can inhibit cancer cell migration.[5] This effect is mediated through the modulation of key signaling pathways that control the actin cytoskeleton, such as the Rho GTPase family (RhoA, Rac1, and Cdc42).[5] Inhibition of these pathways can prevent the cellular changes required for metastasis.

The diagram below illustrates a simplified representation of the Rho GTPase signaling pathway and the potential point of inhibition by phenylboronic acids.

G cluster_pathway Rho GTPase Signaling Pathway ligand Growth Factors / Cytokines receptor Receptor Tyrosine Kinase ligand->receptor gef GEFs receptor->gef rho_gdp Rho-GDP (Inactive) gef->rho_gdp Activates rho_gtp Rho-GTP (Active) rho_gdp->rho_gtp rock ROCK rho_gtp->rock limk LIMK rock->limk cofilin Cofilin limk->cofilin actin Actin Polymerization cofilin->actin Inhibits depolymerization migration Cell Migration actin->migration pba This compound pba->rho_gtp Inhibits

Rho GTPase Signaling Pathway

Safety and Handling

Substituted phenylboronic acids are generally considered to be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. They should be used in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable research chemical with potential applications in organic synthesis and medicinal chemistry. While specific data for this compound is sparse, its properties can be reasonably inferred from its structural analogs. Its potential to interact with biological targets, such as enzymes and cell surface carbohydrates, makes it and similar molecules interesting candidates for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate the specific physicochemical and biological properties of this particular isomer.

References

Technical Guide: (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The introduction of a fluorobenzyl ether moiety to the phenylboronic acid scaffold can significantly influence the molecule's steric and electronic properties. This modification can enhance metabolic stability, improve pharmacokinetic profiles, and provide new vectors for molecular interactions, making these compounds valuable intermediates in drug discovery.

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, in particular, combines the reactivity of the boronic acid group with the specific structural and electronic contributions of the 2-fluorobenzyl ether. The ortho-fluoro substitution on the benzyl ring can induce specific conformational preferences and alter the electronic nature of the ether oxygen, which can be exploited in the design of targeted therapeutic agents.

Physicochemical Properties

While specific quantitative data for this compound is not available due to the absence of a confirmed CAS number and associated literature, the expected properties can be inferred from its isomers, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid and (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid.

Property(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid(3-((4-Fluorobenzyl)oxy)phenyl)boronic acidThis compound (Predicted)
CAS Number 1072951-62-21072952-03-4Not Available
Molecular Formula C₁₃H₁₂BFO₃C₁₃H₁₂BFO₃C₁₃H₁₂BFO₃
Molecular Weight 246.04 g/mol 246.04 g/mol 246.04 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Melting Point 109-113 °CData not availableSimilar range to isomers
Solubility Soluble in organic solvents like methanol, DMSOSoluble in organic solventsSoluble in organic solvents

Synthesis

The synthesis of this compound can be logically approached through a two-step process: etherification of a protected 3-hydroxyphenylboronic acid derivative followed by deprotection, or more directly, by the etherification of 3-hydroxyphenylboronic acid. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Etherification of 3-Hydroxyphenylboronic acid

  • To a solution of 3-hydroxyphenylboronic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis 3-Hydroxyphenylboronic acid 3-Hydroxyphenylboronic acid Reaction Reaction 3-Hydroxyphenylboronic acid->Reaction 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction This compound This compound Reaction->this compound Etherification

Fig. 1: Synthetic scheme for this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl and substituted aromatic structures. These structures are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0-1.5 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle This compound->Catalytic_Cycle Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Catalytic_Cycle Pd Catalyst Pd Catalyst Pd Catalyst->Catalytic_Cycle Base Base Base->Catalytic_Cycle Solvent Solvent Solvent->Catalytic_Cycle Biaryl Product Biaryl Product Catalytic_Cycle->Biaryl Product C-C Bond Formation

Fig. 2: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

Phenylboronic acids are recognized as privileged structures in medicinal chemistry. They can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with diols present in biological targets such as enzymes and carbohydrates. The incorporation of the 2-fluorobenzyl ether moiety can further modulate the biological activity and pharmacokinetic properties of drug candidates.

Potential therapeutic areas where this scaffold could be of interest include:

  • Oncology: As inhibitors of serine proteases or kinases.

  • Infectious Diseases: As antibacterial or antiviral agents.

  • Inflammatory Diseases: Targeting enzymes involved in inflammatory pathways.

The logical workflow for utilizing this compound in a drug discovery program is depicted below.

Drug_Discovery_Workflow A Synthesis of This compound B Library Synthesis via Suzuki-Miyaura Coupling A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Fig. 3: Drug discovery workflow utilizing the title compound.

Safety and Handling

Boronic acids are generally stable compounds but should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related compound such as (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid.

Conclusion

This compound represents a valuable, albeit not extensively documented, building block for organic synthesis and drug discovery. Its synthesis is feasible through standard organic chemistry transformations, and its utility in Suzuki-Miyaura cross-coupling reactions is anticipated to be high. The unique combination of the boronic acid functionality and the 2-fluorobenzyl ether moiety makes it an attractive candidate for the development of novel small-molecule therapeutics. Further research into this specific isomer is warranted to fully elucidate its properties and potential applications.

An In-depth Technical Guide to (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of phenylboronic acids as versatile building blocks in medicinal chemistry.

Molecular Structure and Properties

This compound is an aromatic organic compound featuring a phenylboronic acid moiety connected to a 2-fluorobenzyl group through an ether linkage. The presence of the boronic acid functional group and the fluorine atom imparts unique chemical properties that are of significant interest in synthetic and medicinal chemistry.

Molecular Formula: C₁₃H₁₂BFO₃

Molecular Weight: 246.04 g/mol

CAS Number: 1256345-53-5

While specific experimental data for this exact compound is not widely published, the table below summarizes its key structural and physicochemical properties based on its chemical structure and data from closely related analogs. A melting point of a similar compound, (3-((3-Chlorobenzyl)oxy)phenyl)boronic acid, is reported to be in the range of 109-113 °C, suggesting a similar physical state for the title compound.

PropertyValue
Molecular Formula C₁₃H₁₂BFO₃
Molecular Weight 246.04 g/mol
IUPAC Name This compound
CAS Number 1256345-53-5
Appearance Expected to be a white to off-white solid

Structural Diagram:

Caption: Molecular structure of this compound.

Experimental Protocols

Proposed Synthesis Workflow:

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Hydroxyphenylboronic acid 3-Hydroxyphenylboronic acid Williamson Ether Synthesis Williamson Ether Synthesis 3-Hydroxyphenylboronic acid->Williamson Ether Synthesis 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide->Williamson Ether Synthesis Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Williamson Ether Synthesis Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Williamson Ether Synthesis Aqueous work-up Aqueous work-up Williamson Ether Synthesis->Aqueous work-up Extraction Extraction Aqueous work-up->Extraction Chromatography Chromatography Extraction->Chromatography this compound this compound Chromatography-> this compound drug_discovery_roles Target Molecule This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Target Molecule->Suzuki-Miyaura Coupling Bio-conjugation Bio-conjugation Target Molecule->Bio-conjugation Enzyme Inhibition Enzyme Inhibition Target Molecule->Enzyme Inhibition Complex Molecule Synthesis Synthesis of Complex Molecules Suzuki-Miyaura Coupling->Complex Molecule Synthesis Glycoprotein Targeting Targeting Glycoproteins Bio-conjugation->Glycoprotein Targeting Serine Protease Inhibition Inhibition of Serine Proteases Enzyme Inhibition->Serine Protease Inhibition

Technical Guide: Spectroscopic Analysis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am still under development and unfortunately, I was unable to find publicly available 1H NMR and 13C NMR data specifically for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid.

To provide an in-depth technical guide as requested, this specific data is essential.

  • Chemical Databases: Specialized chemical databases such as SciFinder, Reaxys, or the Cambridge Structural Database may contain this information as part of their comprehensive collections of chemical data.

  • Scientific Literature: A thorough search of scientific journals and patents using the compound's name, CAS number, or structure may reveal publications where the synthesis and characterization, including NMR data, are reported.

  • Commercial Suppliers: Chemical suppliers that offer this compound may be able to provide a certificate of analysis or other technical documents containing the requested NMR data.

  • Direct Experimental Analysis: If the compound is available, acquiring 1H and 13C NMR spectra is a standard analytical procedure that can be performed in a well-equipped chemistry laboratory.

Once the specific 1H and 13C NMR data for this compound is obtained, a comprehensive technical guide can be developed. Such a guide would typically include:

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features, which combine a boronic acid moiety with a fluorinated benzyl ether. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the study of its interactions with other molecules.

2. 1H NMR and 13C NMR Data

The following tables would summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Data to be populatedData to be populatedData to be populatedData to be populatedAromatic, CH₂, OH

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Data to be populatedAromatic C, CH₂, C-B, C-F

3. Experimental Protocols

The following section would detail the methodology used to acquire the NMR data.

3.1. Sample Preparation

A precise amount of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly for the labile boronic acid protons.

3.2. NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Key experimental parameters would be specified, including:

  • Spectrometer Frequency: The field strength of the instrument.

  • Solvent: The deuterated solvent used.

  • Temperature: The temperature at which the spectra were acquired.

  • Reference Standard: Typically tetramethylsilane (TMS) or the residual solvent peak.

  • Pulse Sequence: Standard pulse programs for ¹H and ¹³C NMR.

4. Visualization of Molecular Structure and NMR Assignments

A diagram of the molecular structure of this compound would be presented with each proton and carbon atom labeled to correspond with the assignments in the NMR data tables.

Below is a conceptual workflow for the characterization of a novel boronic acid derivative.

experimental_workflow Figure 1: General Workflow for Boronic Acid Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Acquisition 1H and 13C NMR Data Acquisition Purification->NMR_Acquisition MS_Analysis Mass Spectrometry (e.g., HRMS) Purification->MS_Analysis FTIR_Analysis FTIR Spectroscopy Purification->FTIR_Analysis Data_Processing NMR Data Processing & Analysis NMR_Acquisition->Data_Processing Structure_Validation Structure Validation MS_Analysis->Structure_Validation FTIR_Analysis->Structure_Validation Data_Processing->Structure_Validation Reporting Technical Guide Preparation Structure_Validation->Reporting

Caption: General Workflow for Boronic Acid Characterization

This guide would serve as a valuable resource for scientists working with this and related compounds, facilitating its proper identification and use in further research and development.

An In-depth Technical Guide to the Safety and Handling of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, a key building block in pharmaceutical research and organic synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from available data on structurally related phenylboronic acids to provide a thorough overview of best practices for its safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a substituted aromatic boronic acid. The presence of the fluorobenzyl ether moiety and the boronic acid group dictates its reactivity and potential biological activity. While specific, verified quantitative data for this exact compound is limited, the table below summarizes key identification and available physical property information.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms 3-(2'-Fluorobenzyloxy)phenylboronic acid[1]
CAS Number 849062-13-1[1][2][3][4][5]
Molecular Formula C₁₃H₁₂BFO₃N/A
Molecular Weight 246.05 g/mol N/A
Appearance White to off-white solid (presumed)General knowledge of phenylboronic acids
Purity 97%[1]

Hazard Identification and Safety Precautions

While a specific, detailed Safety Data Sheet (SDS) with quantitative toxicological data for this compound is not publicly available, data from related phenylboronic acids indicate a number of potential hazards. Standard laboratory safety protocols should be strictly followed.

Potential Hazards:

  • Acute Oral Toxicity: Phenylboronic acid is harmful if swallowed[6].

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, the following first aid measures are recommended based on the general properties of boronic acids:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Representative Synthesis of this compound:

This synthesis can be conceptualized as a two-step process: 1) Williamson ether synthesis to couple 3-hydroxyphenylboronic acid pinacol ester with 2-fluorobenzyl bromide, followed by 2) deprotection of the pinacol ester to yield the final boronic acid.

Step 1: Synthesis of 2-(3-((2-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • To a solution of 3-hydroxyphenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified pinacol ester from Step 1 in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or acetone) and an aqueous acid (e.g., 1 M HCl).

  • Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Biological Activity and Signaling Pathways

Phenylboronic acids have garnered significant interest in drug discovery for their diverse biological activities. Studies on related compounds suggest that they can act as inhibitors of cancer cell migration and induce cell cycle arrest.[7]

One of the key signaling pathways implicated is the Rho GTPase pathway, which is crucial for regulating the actin cytoskeleton and, consequently, cell motility. Phenylboronic acid has been shown to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[7] This inhibition is believed to disrupt the downstream signaling cascade involving ROCK (Rho-associated coiled-coil containing protein kinase), ultimately leading to a reduction in actomyosin-based contractility and cell migration.[8]

Furthermore, some boronic acid derivatives have been observed to cause cell cycle arrest, a critical mechanism for controlling cell proliferation. While the exact mechanism for this specific compound is uncharacterized, a common pathway for cell cycle arrest involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin proteins.

Below is a representative diagram of a potential signaling pathway affected by phenylboronic acid derivatives in cancer cells.

Phenylboronic_Acid_Signaling_Pathway PBA This compound RhoGTPases RhoA, Rac1, Cdc42 (Active GTP-bound form) PBA->RhoGTPases Inhibition CellCycle Cell Cycle Progression (G2/M Phase) PBA->CellCycle Inhibition ROCK ROCK RhoGTPases->ROCK Activation Actomyosin Actomyosin Contractility ROCK->Actomyosin Phosphorylation Migration Cell Migration Actomyosin->Migration Arrest Cell Cycle Arrest

Caption: Potential signaling pathways affected by phenylboronic acids in cancer cells.

Laboratory Workflow and Risk Management

A structured workflow is essential for the safe handling of this compound. The following diagram outlines a logical sequence of operations, from preparation to disposal.

Lab_Workflow Prep Preparation - Review SDS (if available) - Don appropriate PPE Handling Handling & Weighing - Use in fume hood - Avoid dust generation Prep->Handling Reaction Reaction Setup - Inert atmosphere if necessary - Controlled reagent addition Handling->Reaction Workup Work-up & Purification - Quenching procedures - Solvent extraction - Chromatography Reaction->Workup Waste Waste Disposal - Segregate waste streams - Label containers clearly Workup->Waste Cleanup Decontamination & Cleanup - Clean glassware - Wipe down work surfaces Workup->Cleanup

Caption: General laboratory workflow for handling chemical reagents.

Logical Relationships in Chemical Safety Assessment

A systematic approach to risk assessment is crucial before working with any chemical, including this compound. The following diagram illustrates the logical steps involved in this process.

Risk_Assessment IdentifyHazards Identify Hazards (Physical, Health, Environmental) AssessExposure Assess Potential Exposure (Routes, Duration, Frequency) IdentifyHazards->AssessExposure EvaluateRisks Evaluate Risks (Likelihood & Severity) AssessExposure->EvaluateRisks ImplementControls Implement Control Measures (Elimination, Substitution, Engineering, Administrative, PPE) EvaluateRisks->ImplementControls Review Review & Monitor Effectiveness of Controls ImplementControls->Review

Caption: Logical steps for a chemical safety risk assessment.

Disclaimer

The information provided in this guide is intended for use by qualified professionals and is based on the best available data for this compound and its structural analogs. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use. The user assumes all responsibility for the safe handling, use, and disposal of this chemical.

References

A Technical Guide to (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid: Commercial Availability, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

As of late 2025, a direct commercial source for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid as a stock chemical has not been identified. A thorough search of major chemical supplier catalogs did not yield a product listing for this specific isomer. However, several suppliers offer structurally similar compounds, which are listed in the table below. Researchers requiring this compound will likely need to engage with a custom synthesis provider. Many chemical manufacturing organizations offer such services, capable of producing specific molecules from milligram to kilogram scales.

Table 1: Commercial Availability of Structurally Related Phenylboronic Acid Derivatives

Compound NameCAS NumberRepresentative Supplier(s)Notes
(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid1072951-62-2CymitQuimicaThe meta-fluoro isomer is commercially available.
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid1072952-03-4Sunway Pharm LtdThe para-fluoro isomer is commercially available.
(3-((3-Chlorobenzyl)oxy)phenyl)boronic acid849062-33-5ChemSceneThe chloro-analogue is commercially available.[1]
(3-Hydroxyphenyl)boronic acid87199-18-6Sigma-Aldrich, Thermo ScientificA key starting material for synthesis.
2-Fluorobenzyl bromide395-78-8Major chemical suppliersA key starting material for synthesis.

Physicochemical Properties

While specific experimental data for this compound is not publicly available, its properties can be estimated based on its structure and data from similar compounds.

Table 2: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₃H₁₂BFO₃---
Molecular Weight246.05 g/mol ---
AppearanceWhite to off-white solidBased on similar phenylboronic acid derivatives.
Melting PointNot available---
SolubilityLikely soluble in organic solvents like methanol, ethanol, and DMSO.General solubility of phenylboronic acids.

Synthesis Methodology

The most plausible and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the synthesis would proceed from 3-hydroxyphenylboronic acid and 2-fluorobenzyl bromide.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Hydroxyphenylboronic acid E This compound A->E Williamson Ether Synthesis B 2-Fluorobenzyl bromide B->E Williamson Ether Synthesis C Base (e.g., K₂CO₃, NaH) C->E Williamson Ether Synthesis D Solvent (e.g., DMF, Acetone) D->E Williamson Ether Synthesis

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Williamson ether synthesis procedures. Optimization of reaction conditions, including base, solvent, temperature, and reaction time, would be necessary.

Materials:

  • 3-Hydroxyphenylboronic acid

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Protection of the Boronic Acid (Optional but Recommended): Phenylboronic acids can be sensitive to the basic conditions of the Williamson ether synthesis. Protection, for example, by forming a boronic ester (e.g., with pinacol), may be required. This would be followed by a deprotection step after the ether synthesis.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyphenylboronic acid (or its protected form) in a suitable solvent such as DMF or acetone.

  • Addition of Base: Add a base, such as potassium carbonate or sodium hydride, to the solution. The mixture is typically stirred at room temperature for a period to allow for the formation of the phenoxide.

  • Addition of Alkyl Halide: Slowly add 2-fluorobenzyl bromide to the reaction mixture.

  • Reaction: The reaction mixture is then heated to a temperature typically ranging from 50 to 80 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Deprotection (if applicable): If the boronic acid was protected, a deprotection step would be carried out at this stage.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final product, this compound.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound, the broader class of phenylboronic acids has significant applications in medicinal chemistry. The introduction of a fluorine atom can modulate the compound's electronic properties, acidity, and metabolic stability, making it an attractive scaffold for drug design.[2]

Enzyme Inhibition

Phenylboronic acids are known to act as inhibitors of various enzymes, particularly serine proteases and β-lactamases.[3] The boron atom can form a covalent, yet reversible, bond with the catalytic serine residue in the active site of these enzymes.

G A Phenylboronic Acid Derivative C Inhibited Enzyme-Inhibitor Complex A->C B Enzyme (e.g., β-lactamase) B->C Covalent Interaction

Caption: Phenylboronic acid derivatives as enzyme inhibitors.

Targeted Drug Delivery

Phenylboronic acids can form reversible covalent bonds with 1,2- or 1,3-diols. This property is exploited for targeting cancer cells, which often overexpress sialic acids (a type of sugar with diol functionalities) on their surface.[4] Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these cancer cells, enabling targeted drug delivery and reducing off-target toxicity.

G A PBA-functionalized Nanoparticle/Drug D Targeted Binding and Drug Delivery A->D B Cancer Cell Surface C Sialic Acid Residues (Diols) B->C C->D Boronate Ester Formation

References

Purity analysis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organic building block utilized extensively in medicinal chemistry and drug discovery. Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of carbon-carbon bonds to form complex molecular architectures.[1][2] The fluorine substituent can enhance metabolic stability and bioavailability, making this reagent particularly valuable for developing novel therapeutic agents.[1]

Given its critical role as a synthetic intermediate, the purity and integrity of this compound are paramount. Impurities can lead to poor reaction yields, the formation of unwanted side products, and complications in purification, ultimately impacting the quality of the final active pharmaceutical ingredient (API). Arylboronic acids have also been identified as potentially genotoxic, making strict control of their residual levels in APIs a potential regulatory requirement.[3] This guide provides a comprehensive overview of the analytical methodologies required to rigorously assess the purity of this important reagent.

Potential Impurities

The primary impurity associated with arylboronic acids is the corresponding cyclic trimeric anhydride, known as a boroxine . This species forms through the intermolecular dehydration of three boronic acid molecules.[4][5] This dehydration can occur upon heating, during storage, or even in anhydrous solvents.[4][6][7] The equilibrium between the boronic acid and the boroxine is reversible in the presence of water.[5]

Other potential impurities include:

  • Starting Materials and Reagents: Residuals from the synthetic route.

  • Homocoupled Biaryl Species: Formed as a byproduct during synthesis.

  • Protodeboronation Product: The parent compound lacking the boronic acid group, which can form under certain acidic or basic conditions.[3]

  • Residual Solvents: Organic solvents used during synthesis and purification.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is necessary to fully characterize the purity of this compound. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the workhorse method for determining the purity of boronic acids and quantifying impurities.[8] Careful method development is required to achieve good peak shape and prevent on-column degradation.[9][10]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying the parent compound and its impurities. Electrospray ionization (ESI) is a common technique, though it can be complicated by the formation of solvent adducts and dimer ions.[11][12][13] Optimized conditions can minimize these issues and provide clear mass data.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for structural confirmation and for identifying and quantifying boroxine anhydrides.[7][14][15] The chemical shifts of the aromatic protons and the boron atom differ between the monomeric acid and the trimeric boroxine, allowing for their differentiation.[7][14]

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm).[8]

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Sample: this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid in acetonitrile at a concentration of approximately 1 mg/mL.[10]

    • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis:

    • Inject a blank (diluent) followed by the sample solution.

    • Integrate all peaks and report the purity as the area percentage of the main peak.

Protocol 2: Identity Confirmation by UPLC-MS

This protocol is for confirming the molecular weight of the target compound.

Instrumentation:

  • UPLC-MS system with an Electrospray Ionization (ESI) source.

  • Column: C18 stationary phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[11][13]

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a dilute solution of the boronic acid (~10 µg/mL) in acetonitrile.

  • UPLC-MS Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Gradient: A suitable fast gradient (e.g., 5% to 95% B in 1 minute).[11]

    • Ionization Mode: ESI Negative.

    • Mass Range: m/z 100-500.

    • Analysis: Look for the deprotonated molecular ion [M-H]⁻. For this compound (MW = 244.05), the expected ion would be at m/z 243.05.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This protocol confirms the chemical structure and helps detect boroxine impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃).

  • Sample: this compound.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of expected signals: aromatic protons in the phenyl and fluorobenzyl rings, the methylene (-CH₂-) bridge protons, and the boronic acid hydroxyl (-B(OH)₂) protons (which may be broad or exchange with water in the solvent).

    • The presence of the boroxine trimer may be indicated by slight shifts in the aromatic signals and the absence of the B(OH)₂ signal.[7]

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Example HPLC Purity Analysis Report

Peak No. Retention Time (min) Area % Identity
1 12.5 99.2% This compound
2 18.1 0.3% Boroxine Trimer

| 3 | 21.5 | 0.5% | Unknown Impurity |

Table 2: Example ¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment
8.01 s (broad) 2H B(OH)₂
7.55 - 7.15 m 8H Ar-H

| 5.15 | s | 2H | O-CH₂-Ar |

Visualization of Workflows and Applications

Diagrams are essential for visualizing complex processes and relationships.

G cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_results Data Interpretation & Reporting Sample Sample Receipt Prep_HPLC Prepare for HPLC (0.1 mg/mL in ACN/H2O) Sample->Prep_HPLC Prep_NMR Prepare for NMR (5-10 mg in DMSO-d6) Sample->Prep_NMR Prep_MS Prepare for UPLC-MS (10 ug/mL in ACN) Sample->Prep_MS HPLC HPLC-UV Analysis Prep_HPLC->HPLC NMR 1H NMR Analysis Prep_NMR->NMR MS UPLC-MS Analysis Prep_MS->MS Purity Calculate Purity (Area %) HPLC->Purity Structure Confirm Structure (Chemical Shifts) NMR->Structure Identity Confirm Identity (m/z) MS->Identity Report Final Purity Statement & Certificate of Analysis Purity->Report Identity->Report Structure->Report

Caption: Purity Analysis Workflow for Boronic Acid Reagents.

G cluster_reactants Reactants cluster_conditions Reaction Conditions BA This compound Product Biaryl Product BA->Product ArX Aryl Halide (Ar-X) ArX->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product couples Base Aqueous Base (e.g., Na2CO3) Base->Product activates

References

Methodological & Application

Application Notes and Protocols for the Use of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorobenzyl ether moiety provides a handle for further functionalization and can influence the physicochemical properties of the final products, making this boronic acid a valuable reagent in drug discovery and development.

This document provides a detailed protocol for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide. The protocol is based on well-established methodologies for similar cross-coupling reactions and is intended to serve as a starting point for optimization.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.

Data Presentation

The following table summarizes representative quantitative data for a Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide. Please note that these are illustrative values, and actual yields may vary depending on the specific substrates and reaction conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)1001285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90892
32-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (4:1)1101678

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., 4-Bromoacetophenone)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Reaction Setup:

G cluster_setup Reaction Setup A Combine boronic acid, aryl halide, and base in a flame-dried flask. B Evacuate and backfill the flask with an inert gas (3x). A->B C Add anhydrous solvent and degassed water. B->C D Degas the reaction mixture by bubbling with inert gas. C->D E Add the palladium catalyst under a positive flow of inert gas. D->E

Caption: General workflow for the setup of a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Assembly: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, 8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure it is thoroughly degassed.

  • Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aryl halide) is consumed (typically 8-24 hours).

Work-up and Purification:

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cross-coupled product.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X(Ln) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAr Ar-Pd(II)-Ar'(Ln) PdII_ArX->PdII_ArAr Transmetalation (Ar'-B(OH)₂) PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided protocol is a general guideline and may require optimization for specific substrates and desired outcomes. It is essential to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment. The user is responsible for all safety precautions.

Applications of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a 2-fluorobenzyl ether group, make it a valuable building block for the synthesis of novel therapeutic agents. The boronic acid group serves as a key functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, while the fluorobenzyl ether portion can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides an overview of its applications, relevant quantitative data from analogous compounds, and detailed experimental protocols.

Key Applications

The primary applications of this compound and its analogs in medicinal chemistry include:

  • Scaffold Synthesis via Suzuki-Miyaura Cross-Coupling: Boronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2] This reaction allows for the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules.[3][4] The use of this compound enables the introduction of the 3-((2-fluorobenzyl)oxy)phenyl group into a wide range of molecular scaffolds.

  • Development of Enzyme Inhibitors: Phenylboronic acid derivatives have been extensively explored as inhibitors of various enzymes, including serine proteases, β-lactamases, and monoamine oxidases.[5][6][7] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, leading to potent and selective inhibition.[5] The 2-fluorobenzyl group can provide additional interactions within the enzyme's binding pocket, potentially enhancing potency and selectivity.

  • Probes for Biological Systems: The ability of boronic acids to interact with diols can be exploited in the development of sensors and probes for detecting biologically important molecules like carbohydrates.[8]

Quantitative Data for Analogous Compounds

Compound IDStructureTargetIC₅₀ (µM)Reference
FBZ6 (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMAO-B0.023
FBZ13 (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-oneMAO-B0.0053

Note: The compounds listed are derivatives where a chalcone scaffold has been synthesized from a fluorobenzyl ether-containing precursor, demonstrating the utility of such building blocks in generating potent enzyme inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Boronic Acid, Aryl Halide, Base Catalyst 2. Add Palladium Catalyst Reactants->Catalyst Inert 3. Purge with Inert Gas Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Heat 5. Heat and Stir Solvent->Heat Cool 6. Cool Reaction Heat->Cool Extract 7. Extraction and Washing Cool->Extract Purify 8. Column Chromatography Extract->Purify Product Pure Biaryl Product Purify->Product Signaling_Pathway_Inhibition cluster_pathway Kinase Signaling Cascade cluster_cellular_response Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor activates Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates TF Transcription Factor Kinase_B->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Drug Drug Candidate (Derived from Boronic Acid) Drug->Kinase_B inhibits

References

Use of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid as a synthetic building block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile synthetic building block, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex organic molecules. Its structure, featuring a boronic acid moiety and a fluorinated benzyl ether, makes it a valuable reagent for introducing a unique substituted phenyl group into a target molecule. This functional group combination is of particular interest in medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of a compound, such as metabolic stability, lipophilicity, and binding affinity.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the synthesis of biaryls, a common structural motif in many biologically active compounds and functional materials.

Key Applications

  • Synthesis of Biaryl Compounds: The principal application of this compound is the synthesis of biaryl and heteroaryl-aryl structures via the Suzuki-Miyaura coupling reaction. These structures are prevalent in a wide range of pharmaceuticals and advanced materials.

  • Medicinal Chemistry: As a building block in drug discovery, this boronic acid allows for the introduction of a fluorinated benzyl ether phenyl group, which can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Boronic acids and their derivatives are known to be key components in the synthesis of compounds with a variety of biological activities, including anticancer, antibacterial, and antiviral properties.

  • Materials Science: The unique electronic properties conferred by the fluoro- and benzyloxy- substituents make this reagent suitable for the synthesis of novel organic materials with potential applications in electronics and photonics.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the best results for a specific substrate.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-2 equivalents relative to palladium)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any additional ligand to the vessel.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired biaryl product.

Example Protocol: Coupling with an Aryl Bromide

This example illustrates a typical Suzuki-Miyaura coupling reaction.

Reaction:

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • This compound (1.2 mmol, 295 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • In a 25 mL round-bottom flask, combine 4-bromoanisole, this compound, and potassium carbonate.

  • Evacuate the flask and backfill with argon.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane and water.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the product.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are generalized conditions and actual results may vary depending on the specific substrate and reaction scale.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O901285-95
1-Iodo-4-nitrobenzenePd(dppf)Cl₂ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O80880-90
2-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O1001675-85
1-Chloro-3,5-difluorobenzenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene/H₂O1102460-75

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup: - Dilution - Extraction - Washing reaction->workup purification Purification: - Column Chromatography or Recrystallization workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reagents1 R¹-X (Aryl Halide) reagents1->oxidative_addition reagents2 R²-B(OH)₂ (Boronic Acid) + Base reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Reactions of (3-((2-Fluorobenzyl)oxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules. The protocols outlined below focus on two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Introduction to Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a premier method for constructing biaryl and vinylaryl structures.[1] Similarly, the Buchwald-Hartwig amination provides a robust route to synthesize aryl amines from aryl halides and amines.[2]

This compound is a valuable reagent in these transformations, incorporating a flexible ether linkage and a fluorinated aromatic ring, motifs often found in biologically active compounds.[3][4] The fluorine atom can enhance metabolic stability and binding affinity, making this boronic acid a desirable component in drug discovery programs.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base to couple a boronic acid with an aryl, vinyl, or alkyl halide.

Catalyst and Condition Screening

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, a screening of these parameters is recommended to optimize the reaction yield. Below is a summary of common palladium catalysts and ligands used for Suzuki-Miyaura couplings.

Catalyst PrecursorLigandBaseSolventTypical Temperature (°C)
Pd(PPh₃)₄-Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O80-110
Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80-110
PdCl₂(dppf)-K₂CO₃, K₃PO₄DMF, DME80-100
Pd₂(dba)₃t-Bu₃P, cataCXium® AK₃PO₄Toluene, DioxaneRoom Temp - 100
General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.[5] This reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex.

Catalyst and Ligand Selection

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to facilitate the catalytic cycle. A selection of common catalysts and ligands is presented below.

Catalyst PrecursorLigandBaseSolventTypical Temperature (°C)
Pd(OAc)₂BINAP, XantphosCs₂CO₃, K₃PO₄Toluene, Dioxane80-110
Pd₂(dba)₃BrettPhos, RuPhosNaOtBu, K₃PO₄Toluene, THFRoom Temp - 100
[Pd(cinnamyl)Cl]₂Josiphos-type ligandsLiN(SiMe₃)₂Toluene, DME80-110
General Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine, a reaction where (3-((2-fluorobenzyl)oxy)phenyl)-substituted amines could be synthesized. While the boronic acid itself is not a direct participant, this reaction is key to creating valuable derivatives.

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), palladium precursor, and phosphine ligand to a Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous solvent, followed by the amine (1.2 equiv).

  • Finally, add the base (1.4 equiv).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To aid in the conceptual understanding of these critical reactions, the following diagrams illustrate the general workflows and catalytic cycles.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal [R²B(OH)₃]⁻ pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Logic cluster_suzuki Suzuki Catalyst Considerations cluster_buchwald Buchwald-Hartwig Catalyst Considerations start Select Reaction Type suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald suzuki_halide Aryl Halide Reactivity (I > Br > Cl) suzuki->suzuki_halide buchwald_amine Amine Type (Primary vs. Secondary) buchwald->buchwald_amine suzuki_sterics Steric Hindrance suzuki_halide->suzuki_sterics suzuki_ligand Choose Ligand (e.g., PPh₃, SPhos) suzuki_sterics->suzuki_ligand suzuki_base Select Base (e.g., K₂CO₃, K₃PO₄) suzuki_ligand->suzuki_base buchwald_sterics Steric Hindrance buchwald_amine->buchwald_sterics buchwald_ligand Choose Bulky Ligand (e.g., Xantphos, BrettPhos) buchwald_sterics->buchwald_ligand buchwald_base Select Strong Base (e.g., NaOtBu) buchwald_ligand->buchwald_base

Caption: Decision-making workflow for catalyst system selection.

References

Application Notes and Protocols for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies, including boronic acid protection, Williamson ether synthesis, and deprotection strategies.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step process. This strategy involves the initial protection of the boronic acid moiety of 3-hydroxyphenylboronic acid as a pinacol ester. This stable intermediate then undergoes a Williamson ether synthesis with 2-fluorobenzyl bromide to introduce the fluorobenzyl ether group. The final step is the deprotection of the pinacol ester to yield the target boronic acid. This approach ensures high yields and minimizes side reactions.

Synthesis_Workflow Start 3-Hydroxyphenylboronic acid Step1 Step 1: Protection (Pinacol) Start->Step1 Intermediate 3-Hydroxyphenylboronic acid pinacol ester Step1->Intermediate Step2 Step 2: Etherification (2-Fluorobenzyl bromide, Base) Intermediate->Step2 Protected_Product This compound pinacol ester Step2->Protected_Product Step3 Step 3: Deprotection (Acidic Hydrolysis) Protected_Product->Step3 Final_Product This compound Step3->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxyphenylboronic acid pinacol ester

This protocol describes the protection of the boronic acid group of 3-hydroxyphenylboronic acid using pinacol. Pinacol esters are widely used protecting groups for boronic acids due to their stability in various reaction conditions and ease of purification.[1]

Materials:

  • 3-Hydroxyphenylboronic acid

  • Pinacol

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Round-bottom flask

  • Condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-hydroxyphenylboronic acid (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue
Reactants3-Hydroxyphenylboronic acid, Pinacol
SolventToluene
TemperatureReflux
Reaction Time2-4 hours
PurificationColumn Chromatography or Recrystallization
Step 2: Synthesis of this compound pinacol ester

This step involves the formation of the ether linkage via a Williamson ether synthesis. The phenoxide, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of 2-fluorobenzyl bromide.[2][3]

Materials:

  • 3-Hydroxyphenylboronic acid pinacol ester

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-hydroxyphenylboronic acid pinacol ester (1.0 eq) and the chosen solvent (DMF or Acetonitrile).

  • Add the base (K₂CO₃, 1.5 eq or Cs₂CO₃, 1.2 eq) to the mixture.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • After completion (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reactants3-Hydroxyphenylboronic acid pinacol ester, 2-Fluorobenzyl bromide
BaseK₂CO₃ or Cs₂CO₃
SolventDMF or Acetonitrile
Temperature60-80 °C
Reaction Time4-12 hours
PurificationColumn Chromatography
Step 3: Deprotection of this compound pinacol ester

The final step is the removal of the pinacol protecting group to yield the free boronic acid. This can be achieved by acidic hydrolysis.[4][5]

Materials:

  • This compound pinacol ester

  • Acetone or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, aqueous solution, e.g., 2 M)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone (or THF) and water.

  • Add the aqueous HCl solution to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete (typically 1-3 hours), neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product can be purified by recrystallization or by washing with a non-polar solvent to remove the pinacol byproduct.

ParameterValue
ReactantThis compound pinacol ester
ReagentsAqueous HCl
SolventAcetone/Water or THF/Water
TemperatureRoom Temperature
Reaction Time1-3 hours
PurificationRecrystallization or Solvent Wash

Applications

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules.[6][7][8][9][10] The presence of the fluorobenzyl ether moiety can introduce unique electronic and steric properties to the final products, making it a valuable reagent in the development of pharmaceuticals and functional materials.

Suzuki_Coupling Boronic_Acid This compound Catalyst Pd Catalyst + Base Boronic_Acid->Catalyst Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Catalyst Product Biaryl Product Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.2-1.5 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography or recrystallization.

ParameterValue
ReactantsThis compound, Aryl/Heteroaryl Halide
CatalystPalladium complex (e.g., Pd(PPh₃)₄)
BaseInorganic base (e.g., K₂CO₃)
SolventAnhydrous, degassed solvent mixture
Temperature80-120 °C or Microwave
Reaction Time2-24 hours (conventional heating) or 10-60 min (microwave)

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are pivotal structural motifs in a multitude of pharmaceutical agents and functional materials, making their efficient synthesis a critical aspect of modern drug discovery and development. The protocols outlined herein are designed to serve as a robust starting point for researchers, offering detailed methodologies and expected outcomes based on established Suzuki-Miyaura coupling principles.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate offers numerous advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.

This compound is a valuable building block for introducing a substituted phenyl ring, which can be a key pharmacophore in drug candidates. The presence of the fluorobenzyl ether moiety can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorganopalladium Ar-Pd(II)L2-Ar' transmetalation->diorganopalladium reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 biaryl_product Ar-Ar' reductive_elimination->biaryl_product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the best results for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

Materials:

  • This compound

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask. The solvent volume should be sufficient to ensure good stirring.

  • Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • This compound

  • Aryl halide (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound (1.5 eq), the aryl halide (1.0 eq), Pd(dppf)Cl₂ (0.03 eq), and cesium carbonate (2.0 eq).

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table provides representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, which can be used as a general guideline for reactions with this compound. Actual yields will vary depending on the specific substrates and reaction conditions used.

EntryAryl BromideProductRepresentative Yield (%)
14-Bromoacetophenone4-Acetyl-1,1'-biphenyl95
24-Bromobenzonitrile4'-Cyano-1,1'-biphenyl92
31-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenyl98
44-Bromotoluene4-Methyl-1,1'-biphenyl90
51-Bromo-4-methoxybenzene4-Methoxy-1,1'-biphenyl88
63-Bromopyridine3-Phenylpyridine85
72-Bromonaphthalene2-Phenylnaphthalene93

Note: The yields presented are based on literature values for the coupling of the specified aryl bromides with phenylboronic acid and should be considered as reference points for optimization with this compound.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base start->reagents inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atmosphere add_solvent Add Degassed Solvents inert_atmosphere->add_solvent heating Heat Reaction Mixture (Conventional or Microwave) add_solvent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the synthesis of biaryl compounds.

Applications in Drug Development

Biaryl structures are prevalent in a wide range of approved drugs and clinical candidates. They are often responsible for key binding interactions with protein targets and can influence the overall pharmacokinetic and pharmacodynamic properties of a molecule. The ability to efficiently synthesize diverse biaryl compounds using building blocks like this compound is therefore of high importance for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery. The synthesized biaryls can be further functionalized to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are pure and dry.

    • Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.

    • Screen different palladium catalysts, ligands, bases, and solvent systems.

    • Increase the reaction temperature or time.

  • Formation of Homocoupled Byproducts:

    • This can result from side reactions of the boronic acid or aryl halide.

    • Adjust the stoichiometry of the reactants.

    • Use a different catalyst system that is less prone to homocoupling.

  • Decomposition of Starting Materials:

    • Some functional groups may not be stable under the reaction conditions.

    • Consider using milder bases or lower reaction temperatures.

    • Protect sensitive functional groups prior to the coupling reaction.

By following these protocols and considering the potential challenges, researchers can effectively utilize this compound for the synthesis of a

Application Notes and Protocols: The Role of Fluorobenzyl Ether in Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic manipulation of boronic acid reactivity is a cornerstone of modern organic synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A key strategy for modulating this reactivity involves the use of protecting groups on the boronic acid moiety. While common protecting groups include those that form boronate esters (e.g., pinacol esters), the role of a fluorobenzyl ether group in this context is less direct.

Extensive literature review indicates that fluorobenzyl ether is not a standard protecting group for the boronic acid functional group itself. Instead, its presence on a molecule containing a boronic acid, typically on the aromatic ring to which the boronic acid is attached, serves to modulate the electronic properties of the boronic acid through inductive and resonance effects. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the kinetics and outcomes of reactions involving the boronic acid.

These application notes will therefore focus on the indirect role of a fluorobenzyl ether substituent on the reactivity of arylboronic acids , providing insights into its electronic effects and practical considerations for its use in synthesis, particularly in drug discovery where fluorine-containing motifs are highly valuable.

Electronic Effects of a Fluorobenzyl Ether Substituent

The presence of a fluorobenzyl ether group on an arylboronic acid can significantly alter its chemical properties. The primary influence is the electron-withdrawing nature of the fluorine atom.

  • Increased Lewis Acidity: The fluorine atom pulls electron density away from the aromatic ring and, consequently, from the boron atom. This increases the Lewis acidity of the boronic acid.[1] An increase in Lewis acidity can affect the equilibrium of boronic acid-base interactions and the rate of transmetalation in catalytic cycles.[1]

  • Modified pKa: Arylboronic acids are weak Lewis acids with pKa values typically in the range of 4 to 10.[2] An electron-withdrawing group like a fluorobenzyl ether is expected to decrease the pKa, making the boronic acid more acidic.[1][2]

  • Impact on Suzuki-Miyaura Coupling: The electronic nature of the substituents on the arylboronic acid can influence the rate of the Suzuki-Miyaura reaction. While electron-donating groups can sometimes accelerate the transmetalation step, electron-withdrawing groups can also play a crucial role, and the overall effect can be complex and dependent on the specific catalytic system.

Data Presentation: Comparison of Boronic Acid Protecting Groups

While fluorobenzyl ether is not a direct protecting group for boronic acids, it is useful to compare the properties of common boronic acid protecting groups that are used to modulate stability and reactivity. This allows for a better understanding of the strategies available to chemists.

Protecting GroupStructure of Protected Boronic AcidStability to HydrolysisStability to ChromatographyCommon Deprotection ConditionsKey Features
Unprotected R-B(OH)₂Low; prone to dehydration to boroxinesModerateN/AProne to protodeboronation; can be challenging to purify.[3]
Pinacol Ester HighHighAcidic or basic hydrolysis, often with an oxidant (e.g., NaIO₄) to remove pinacol.[3]Most common protecting group; stable and easily handled.[3][4]
MIDA Ester HighHighMild basic hydrolysis (e.g., NaOH).[1]Very stable to a wide range of reaction conditions, allowing for sequential cross-couplings.[1]
Trifluoroborate Salt R-BF₃⁻K⁺HighHighHydrolysis with silica gel or under acidic conditions.[1]Highly crystalline and stable salts; can be slow to hydrolyze.[1]
N-phenylethiminodiacetic acid (PhIDA) HighHighMild basic hydrolysis.Similar to MIDA, offers high stability.

Experimental Protocols

The following protocols describe the general synthesis of an arylboronic acid that could bear a fluorobenzyl ether substituent and a standard protocol for its use in a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of a Fluorobenzyl Ether-Substituted Arylboronic Acid via Miyaura Borylation

This protocol describes a general method for the synthesis of an arylboronic acid pinacol ester from an aryl halide, which could contain a fluorobenzyl ether moiety.

Materials:

  • Aryl bromide or iodide (with a fluorobenzyl ether substituent) (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol) to the flask under a positive pressure of inert gas.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired arylboronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of a Fluorobenzyl Ether-Substituted Arylboronic Acid

This protocol provides a general procedure for the cross-coupling of an arylboronic acid (potentially bearing a fluorobenzyl ether) with an aryl halide.

Materials:

  • Arylboronic acid or its pinacol ester (1.2 mmol)

  • Aryl halide (bromide or iodide) (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), the arylboronic acid or its pinacol ester (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add toluene (10 mL) and ethanol (2 mL) to the flask.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the 2 M aqueous sodium carbonate solution (2.0 mL).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Mandatory Visualizations

Logical Relationship of Boronic Acid Protecting Groups

G A Boronic Acid (R-B(OH)₂) B Pinacol Ester A->B Protection (Pinacol, acid) C MIDA Ester A->C Protection (MIDA, heat) D Trifluoroborate Salt (R-BF₃⁻K⁺) A->D Protection (KHF₂) E Suzuki-Miyaura Coupling A->E Direct Use B->A Deprotection (Acid/Base, NaIO₄) B->E Direct Use C->A Deprotection (Mild Base) C->E Requires Deprotection D->A Deprotection (Silica, Acid) D->E Direct Use

Caption: Relationship between unprotected boronic acid and common protected forms.

Experimental Workflow for Suzuki-Miyaura Coupling

G start Start: Assemble Reactants reactants Aryl Halide Boronic Acid/Ester Pd Catalyst Base start->reactants inert Establish Inert Atmosphere reactants->inert solvent Add Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Stability of Benzyl Ethers under Suzuki-Miyaura Conditions

A critical consideration is the stability of the fluorobenzyl ether group itself under the conditions required for Suzuki-Miyaura coupling. Generally, benzyl ethers are stable to the basic conditions and the palladium catalysts used in these reactions.[5] However, very harsh basic conditions or prolonged heating could potentially lead to cleavage. The fluorine substituent is unlikely to alter this stability significantly.

Cleavage of Benzyl Ethers: Should cleavage of the fluorobenzyl ether be desired at a later stage, standard methods for benzyl ether deprotection can be employed. These include:

  • Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and mild method, though it may be incompatible with other reducible functional groups in the molecule.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, with reactivity influenced by other substituents on the aromatic ring.[6]

  • Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is substrate-dependent and may not be suitable for complex molecules.

Conclusion

References

Application Notes & Protocols: Boronic Acid-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boronic acids have become indispensable tools in the development of fluorescent probes for molecular recognition.[1][2] Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them excellent receptors for carbohydrates, while their susceptibility to oxidation by certain reactive oxygen species (ROS) provides a mechanism for detecting these highly reactive molecules.[3][4] When a boronic acid moiety is integrated with a fluorophore, the binding or reaction event can be transduced into a measurable change in fluorescence, enabling the sensitive and selective detection of key biological analytes.[1][5]

These probes are crucial in various research and development areas, from monitoring glucose levels in diabetes research to imaging oxidative stress in cells, thereby aiding in the study of diseases like cancer, cardiovascular disorders, and neurodegenerative diseases.[6][7][8] This document provides an overview of the signaling mechanisms, quantitative data for representative probes, and detailed experimental protocols for utilizing boronic acid-based fluorescent probes.

Signaling Mechanisms

The fluorescence response of boronic acid probes is governed by distinct chemical interactions with their target analytes.

Saccharide Detection

The core principle for saccharide sensing is the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol groups of a saccharide.[3][9] This interaction is pH-dependent and alters the electronic properties of the boron atom, which in turn modulates the fluorescence of the attached reporter through several mechanisms.

  • Photoinduced Electron Transfer (PET): In many "turn-on" sensors, a tertiary amine is positioned near the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen atom quenches the fluorophore's emission via PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger B-N interaction. This interaction suppresses the PET process, resulting in a significant increase in fluorescence intensity.[3][10]

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the boronic acid acts as an electron-withdrawing group. When it binds to a saccharide, its electron-accepting ability changes. This alteration in the electronic push-pull system of the fluorophore leads to a shift in the emission wavelength and/or a change in fluorescence intensity, often allowing for ratiometric sensing.[5]

cluster_0 Unbound State (Fluorescence OFF) cluster_1 Bound State (Fluorescence ON) Unbound Boronic Acid Probe (with PET quencher) Fluorophore_Off Fluorophore (Quenched) Unbound->Fluorophore_Off PET Bound Probe-Saccharide Complex Unbound->Bound + Saccharide Bound->Unbound - Saccharide (Reversible) Fluorophore_On Fluorophore (Emitting) Bound->Fluorophore_On PET Blocked Saccharide Saccharide (e.g., Glucose)

Fig. 1: PET mechanism for saccharide detection.
Reactive Oxygen Species (ROS) Detection

Unlike the reversible binding with saccharides, the detection of ROS, particularly hydrogen peroxide (H₂O₂), involves an irreversible oxidative deboronation reaction.

The boronic acid or boronate ester group reacts specifically with H₂O₂.[11] This reaction proceeds via nucleophilic addition of H₂O₂ to the boron atom, followed by a 1,2-migration of the C-B bond to an oxygen atom. The resulting borate ester is then rapidly hydrolyzed to yield a phenol derivative.[11][12] This conversion from a boronic acid to a hydroxyl group permanently alters the electronic and photophysical properties of the fluorophore, typically resulting in a "turn-on" fluorescent response.[7][13] This mechanism provides high selectivity for H₂O₂ over other ROS like superoxide or nitric oxide.[7]

cluster_0 Initial State (Low Fluorescence) cluster_1 Intermediate State cluster_2 Final State (High Fluorescence) Probe Boronate Probe (Weakly Fluorescent) Intermediate Tetrahedral Boronate Complex Probe->Intermediate + H₂O₂ (Nucleophilic Attack) Product Phenol Product (Highly Fluorescent) Intermediate->Product Oxidation & Hydrolysis (Irreversible) H2O2 Hydrogen Peroxide (H₂O₂)

Fig. 2: Signaling mechanism for H₂O₂ detection.

Data Presentation

The following tables summarize the properties of several representative boronic acid-based fluorescent probes.

Table 1: Boronic Acid-Based Fluorescent Probes for Saccharides

Probe Name/Class Target Analyte Excitation λ (nm) Emission λ (nm) Binding Constant (Kₐ, M⁻¹) Key Features & Notes
Anthracene-based bis-boronic acids General Saccharides ~370-390 ~420-460 Varies (e.g., 1378 for glucose) PET mechanism; bis-boronic acids show higher affinity and selectivity for glucose.[6][8]
Mc-CDBA Glucose 393 457 7.1 x 10² High sensitivity (LOD = 1.37 µM); water-soluble; used for imaging glucose in cells and zebrafish.[14]
Ca-CDBA Glucose 382 438 4.5 x 10³ Highest affinity for glucose among a series of probes; water-soluble.[14]
Squarylium cyanine boronic acid Fructose, Glucose 630 660 628 (Fructose), 8 (Glucose) Long-wavelength probe; exhibits superior fructose selectivity at pH 10.[10]
BMOQBA General Saccharides ~350 ~450-500 Not specified Based on 6-methoxyquinolinium; water-soluble with high quantum yields.[15]

| BODIPY-PBA | General Saccharides | ~500-550 | ~510-570 | Varies (0.1–100 mM range) | Wavelength-tunable; fluorescence increases upon binding.[16] |

Table 2: Boronic Acid-Based Fluorescent Probes for Reactive Oxygen Species (ROS)

Probe Name Target Analyte Excitation λ (nm) Emission λ (nm) Limit of Detection (LOD) Key Features & Notes
Peroxyfluor-1 (PF1) H₂O₂ ~490 ~515 Micromolar range Green fluorescence turn-on; cell-permeable.[7]
Peroxyresorufin-1 (PR1) H₂O₂ ~560 ~585 Micromolar range Red fluorescence turn-on; cell-permeable.[7]
Peroxyxanthone-1 (PX1) H₂O₂ ~390 ~465 Micromolar range Blue fluorescence turn-on; cell-permeable.[7]
BNBD H₂O₂ ~470 ~550 1.8 nM "Turn-off" probe; high sensitivity and selectivity.[17][18]
Stilbene-based Probes (e.g., DSTBPin) H₂O₂ ~350 ~450 Not specified "Off-On" response based on ICT mechanism.[13]

| Boronate-saccharide complex | Peroxynitrite (ONOO⁻) | 410 | ~520 | Not specified | Selective for peroxynitrite over H₂O₂ when complexed with fructose.[19] |

Experimental Protocols

Protocol 1: General Synthesis of a Boronic Acid-Functionalized Fluorescent Probe

This protocol describes a general two-step procedure involving the synthesis of a boronate ester-protected intermediate followed by deprotection to yield the final boronic acid probe.[3][20]

Materials:

  • Fluorophore with a reactive group (e.g., bromo- or amino-functionalized)

  • Bis(pinacolato)diboron (B₄Pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate)

  • Solvent (e.g., dioxane, DMSO)

  • Acetone

  • 1 M HCl

  • Ethyl acetate

  • Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Boronate Ester Intermediate: a. To a reaction flask, add the bromo-functionalized fluorophore, bis(pinacolato)diboron, a palladium catalyst, and a base. b. Add a suitable anhydrous solvent (e.g., dioxane). c. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the boronate ester.[3]

  • Deprotection to the Boronic Acid: a. Dissolve the purified boronate ester in a mixture of acetone and 1 M HCl. b. Stir the solution at room temperature for 2-4 hours. c. Remove the acetone under reduced pressure. d. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final boronic acid-functionalized fluorescent probe.[3]

Protocol 2: In Vitro Fluorescence Spectroscopy for Saccharide Detection

This protocol outlines the procedure for measuring the fluorescence response of a boronic acid probe to a saccharide.[3][6]

Materials:

  • Boronic acid fluorescent probe

  • Saccharide of interest (e.g., glucose, fructose)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Organic solvent for probe stock (e.g., DMSO, Methanol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: a. Prepare a stock solution of the boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO). b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.

  • Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the appropriate excitation and emission wavelengths for the probe. c. Prepare a cuvette with a working solution of the probe (e.g., 10 µM) in the buffer. Ensure the final concentration of the organic solvent is low (<1%). d. Record the initial fluorescence spectrum (F₀). e. Add incremental amounts of the saccharide stock solution to the cuvette, mixing thoroughly after each addition. f. Record the fluorescence spectrum (F) after each addition until the signal saturates. g. Plot the change in fluorescence intensity (F/F₀) against the saccharide concentration to determine the binding constant.

Start Start PrepStocks Prepare Probe & Saccharide Stock Solutions Start->PrepStocks PrepWork Prepare Probe Working Solution in Buffer PrepStocks->PrepWork MeasureF0 Measure Initial Fluorescence (F₀) PrepWork->MeasureF0 AddSaccharide Add Aliquot of Saccharide Solution MeasureF0->AddSaccharide MeasureF Measure Fluorescence (F) AddSaccharide->MeasureF CheckSat Fluorescence Saturated? MeasureF->CheckSat CheckSat->AddSaccharide No PlotData Plot F/F₀ vs. [Saccharide] CheckSat->PlotData Yes End End PlotData->End

Fig. 3: Workflow for in vitro saccharide sensing.
Protocol 3: In Vitro Fluorescence Spectroscopy for H₂O₂ Detection

This protocol is adapted for the irreversible detection of H₂O₂.

Materials:

  • Boronate-based fluorescent probe for H₂O₂

  • Hydrogen peroxide (H₂O₂) solution (30% stock)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Organic solvent for probe stock (e.g., DMSO)

  • Fluorescence spectrophotometer, Quartz cuvettes

Procedure:

  • Preparation of Solutions: a. Prepare a stock solution of the probe (e.g., 1 mM) in DMSO. b. Prepare a fresh stock solution of H₂O₂ in buffer. The concentration should be determined by UV-Vis spectroscopy (ε₂₄₀ = 43.6 M⁻¹cm⁻¹). c. Prepare a series of H₂O₂ dilutions in the buffer.

  • Fluorescence Measurement: a. Set the spectrophotometer to the correct excitation/emission wavelengths. b. To separate cuvettes, add the probe working solution (e.g., 5-10 µM). c. Add different concentrations of H₂O₂ to each cuvette. d. Incubate for a set period (e.g., 30 minutes) to allow the reaction to complete. e. Record the final fluorescence intensity for each concentration. f. Plot the fluorescence intensity against the H₂O₂ concentration to determine the limit of detection (LOD).

Protocol 4: Cellular Imaging with Boronic Acid-Based Fluorescent Probes

This protocol provides a general method for imaging intracellular analytes like glucose or H₂O₂.[3][7]

Materials:

  • Cell-permeable boronic acid fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest cultured on glass-bottom dishes

  • Confocal or fluorescence microscope

  • Analyte or stimulant (e.g., glucose, H₂O₂)

Procedure:

  • Cell Culture: Culture cells to an appropriate confluency on glass-bottom dishes suitable for microscopy.

  • Probe Loading: a. Prepare a stock solution of the fluorescent probe in DMSO. b. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM). c. Remove the culture medium from the cells and wash once with PBS. d. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.

  • Washing: Remove the loading solution and wash the cells two or three times with PBS or medium to remove any excess probe.

  • Imaging: a. Add fresh buffer or medium to the cells. b. Mount the dish on the microscope stage. c. Acquire baseline fluorescence images using the appropriate filter sets. d. To visualize a response, treat the cells with the analyte of interest (e.g., add H₂O₂ to induce oxidative stress or change glucose concentration in the medium). e. Acquire images at different time points to monitor the change in intracellular fluorescence.

Start Start: Cells on Glass-Bottom Dish Load Load Cells with Probe Solution (15-30 min, 37°C) Start->Load Wash Wash Cells 2-3x with PBS/Medium Load->Wash Image_Base Acquire Baseline Fluorescence Image Wash->Image_Base Stimulate Treat Cells with Analyte/Stimulant Image_Base->Stimulate Image_Response Acquire Time-Lapse Fluorescence Images Stimulate->Image_Response Analyze Analyze Image Data Image_Response->Analyze End End Analyze->End

Fig. 4: Workflow for cellular imaging.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: I am experiencing a very low yield with my Suzuki coupling reaction using this compound. What are the first things I should check?

A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best starting point:

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reagent Quality & Stability: While generally stable, boronic acids can decompose.[2] The presence of the ortho-fluoro substituent and the benzyl ether linkage might influence the stability and reactivity of your specific boronic acid. Consider using a fresh batch of the boronic acid or converting it to a more stable form like a pinacol ester or an MIDA boronate if you suspect degradation.[1][2]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1][3] Ensure your reaction vessel and solvents are thoroughly purged with an inert gas like argon or nitrogen.

  • Solvent and Base Purity: Always use anhydrous and degassed solvents. Ensure your base is of high purity and has been stored correctly to avoid hydration.[1]

Q2: My main side-product appears to be the homocoupling of the boronic acid. What causes this and how can I minimize it?

A2: Homocoupling, the dimerization of the boronic acid, is a common side reaction that significantly reduces the yield of your desired cross-coupled product.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][3] Rigorous degassing of your solvents and maintaining a strictly inert atmosphere throughout the reaction are crucial preventative measures.

  • Pd(II) Species: The presence of Pd(II) species at the start of the reaction can also promote homocoupling.[3] If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species is a critical step.[4]

Q3: I suspect protodeboronation is occurring. How can I identify and prevent this?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to a significant loss of your starting material and a lower yield of the desired product. This is a common issue, especially with electron-deficient or sterically hindered boronic acids.[1][5]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation, but it can also promote protodeboronation.[6][7] Weaker bases or fluoride-based bases like KF can sometimes be beneficial.[8]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of protodeboronation.[1] Monitor your reaction progress and aim for the shortest possible reaction time at the lowest effective temperature.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

Q4: The ortho-fluoro substituent on my boronic acid seems to be hindering the reaction. What specific conditions should I try for this sterically hindered substrate?

A4: Steric hindrance, especially from ortho-substituents, can significantly slow down the key steps in the Suzuki coupling catalytic cycle.[9][10] Overcoming this often requires more forcing conditions and specialized catalyst systems.

  • Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate both the oxidative addition and reductive elimination steps.[3]

  • Higher Temperatures and Longer Reaction Times: While balancing the risk of protodeboronation, sterically hindered couplings may require higher temperatures and longer reaction times to proceed to completion.

  • Choice of Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective in promoting the transmetalation of sterically hindered boronic acids.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of recommended starting points for optimizing your Suzuki coupling reaction with this compound. Yields are highly dependent on the specific aryl halide partner and other reaction conditions.

Table 1: Catalyst and Ligand Selection for Sterically Hindered Substrates

Catalyst (mol%)Ligand (mol%)Typical Yield Range (%)Notes
Pd(PPh₃)₄ (2-5)-40-70A good starting point, but may be less effective for hindered substrates.
Pd₂(dba)₃ (1-2)XPhos (2-4)70-95Highly effective for sterically demanding couplings.[3]
Pd(OAc)₂ (2-3)SPhos (4-6)75-98Another excellent choice for challenging substrates.[3]
PEPPSI-IPr (2-4)-70-90An NHC-based catalyst that can be very effective.

Table 2: Base and Solvent Screening

Base (equivalents)Solvent SystemTemperature (°C)General Applicability
K₂CO₃ (2-3)Toluene/H₂O (4:1)80-110A common and effective combination for many Suzuki couplings.
K₃PO₄ (2-3)Dioxane/H₂O (4:1)90-110Often superior for sterically hindered or electron-rich substrates.[6]
Cs₂CO₃ (2-3)THF/H₂O (4:1)65-80A strong base that can be effective at lower temperatures.[6]
KF (3-4)THF (anhydrous)65-80A milder base that can minimize base-sensitive side reactions.[8]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality - Catalyst & Ligand Freshness - Boronic Acid Stability - Solvent & Base Purity start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert Atmosphere (O₂ exclusion) - Temperature & Time start->check_conditions side_reactions 3. Analyze for Side Reactions - Homocoupling - Protodeboronation start->side_reactions reagent_sol Solution: - Use fresh reagents - Consider boronic ester/MIDA boronate check_reagents->reagent_sol Issue Found condition_sol Solution: - Rigorous degassing - Optimize T & time check_conditions->condition_sol Issue Found side_reaction_sol Solution: - Strict O₂ exclusion for homocoupling - Adjust base/T for protodeboronation side_reactions->side_reaction_sol Issue Found optimization 4. Optimization Strategies steric_hindrance For Sterically Hindered Substrates: - Use bulky, electron-rich ligands (XPhos, SPhos) - Use stronger base (K₃PO₄, Cs₂CO₃) - Increase temperature optimization->steric_hindrance Steric Hindrance Suspected success Improved Yield optimization->success General Optimization reagent_sol->optimization condition_sol->optimization side_reaction_sol->optimization steric_hindrance->success Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition r2by2 R²-B(OR)₃⁻ r2by2->transmetalation base Base base->r2by2

References

Technical Support Center: Purification of Products from (3-((2-Fluorobenzyl)oxy)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (3-((2-fluorobenzyl)oxy)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after a Suzuki-Miyaura coupling reaction with this compound?

A1: The most common impurities include unreacted this compound, homocoupled biaryl byproducts, protodeboronated starting material, residual palladium catalyst (often appearing as a black solid), and inorganic salts from the base used in the reaction.

Q2: How can I effectively remove unreacted this compound from my crude product mixture?

A2: An aqueous basic wash is the most effective method.[1] Boronic acids are acidic and react with bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form water-soluble boronate salts.[1] These salts partition into the aqueous layer during a liquid-liquid extraction, separating them from your desired, typically less polar, organic product.

Q3: My crude product is a dark grey or black color. What is this, and how do I remove it?

A3: The dark color is almost certainly due to residual palladium catalyst, which has precipitated as palladium black. A simple and effective method for removal is to dilute your crude mixture in a suitable organic solvent and filter it through a pad of Celite®.[2][3][4] The fine particles of palladium will be trapped on the Celite, yielding a much cleaner filtrate.[2]

Q4: My desired product and a homocoupled byproduct have very similar polarities and are difficult to separate by column chromatography. What are my options?

A4: This is a common challenge in purification.[1] If your product is a solid, recrystallization is often the best method to separate compounds with very similar polarities.[1] A carefully chosen solvent system may allow for the selective crystallization of your desired product, leaving the byproduct in the mother liquor.[5] Alternatively, if chromatography is the only option, using a long column with a very shallow solvent gradient can improve separation.[1]

Q5: Can I use silica gel chromatography to purify boronic acids or their ester derivatives?

A5: While possible, it can be challenging. Boronic acids and their esters can sometimes streak, decompose, or irreversibly adsorb to silica gel.[1] If chromatography is necessary, it is often better to use a protected form of the boronic acid, such as a MIDA boronate, which is more stable on silica. For the final product, standard silica gel chromatography is usually effective after an initial aqueous workup has removed the bulk of the boronic acid starting material.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from reactions involving this compound.

Problem / Symptom Possible Cause(s) Suggested Solution(s)
Product will not crystallize; remains an oil. 1. Presence of impurities inhibiting crystallization.[1]2. The product is intrinsically an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1]2. If the product is confirmed to be an oil, purification by chromatography is the most appropriate method.
Low recovery of product after aqueous basic wash. 1. The product has some acidic functionality, causing it to partition into the basic aqueous layer.2. The product is partially water-soluble.1. Use a milder base for the wash (e.g., sodium bicarbonate instead of NaOH).2. After separating the basic aqueous layer, re-acidify it with HCl and back-extract with an organic solvent to recover any product that was deprotonated.3. Minimize the number of aqueous washes or use brine to reduce partitioning of organic product into the aqueous phase.[6]
Significant amount of homocoupling byproduct observed. 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[1]1. Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1]2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1]3. For purification, meticulous column chromatography or recrystallization is required.[1]
Black palladium solid passes through the filter paper during filtration. 1. The filter paper has too large a pore size.2. The palladium particles are extremely fine.1. Use a pad of Celite (1-2 cm thick) over the filter paper in a Büchner or sintered glass funnel. This creates a much finer filtration medium capable of trapping colloidal palladium.[3][4]

Data Presentation

The choice of purification method is a trade-off between yield, purity, and throughput. The following table provides a representative comparison of common purification techniques for a typical biaryl product from a Suzuki-Miyaura coupling reaction.

Table 1: Comparison of Purification Methods for a Representative Biaryl Product

Purification Method Typical Yield Typical Purity Key Advantages Key Disadvantages
Aqueous Basic Workup Only ~95-100%Low-ModerateRemoves bulk inorganic salts and acidic impurities quickly.Does not remove non-acidic organic impurities (e.g., homocoupled products).
Recrystallization ~70-90%Very High (>99%)Excellent for achieving high purity; scalable.[7]Requires the product to be a solid; yield loss in mother liquor.[8]
Flash Column Chromatography ~60-85%High (>98%)Effective for separating a wide range of impurities; works for oils and solids.[9]Can be time-consuming and solvent-intensive; potential for product loss on the column.
Filtration through Celite/Scavenger ~90-98%-Specifically targets and removes palladium or other solid impurities efficiently.[3]Does not separate organic soluble impurities from the product.

Note: Values are illustrative and will vary significantly based on the specific reaction, product, and impurities.

Experimental Protocols

Below are detailed methodologies for key purification experiments.

Protocol 1: Standard Aqueous Basic Workup

This procedure is designed to remove inorganic salts and unreacted boronic acid.

  • Cool and Dilute: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute it with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel. Add a 1 M aqueous solution of NaOH (approx. 5 volumes). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer.

  • Repeat Wash: Repeat the basic wash (Step 2 & 3) one more time to ensure complete removal of the boronic acid.

  • Neutral Wash: Wash the organic layer with water (2 x 5 volumes), followed by a wash with brine (1 x 5 volumes) to remove residual base and inorganic salts and to begin the drying process.[6]

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This method is used to separate the desired product from non-acidic organic impurities.

  • Prepare the Column: Select an appropriate size silica gel column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight). Pack the column using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Prepare the Sample (Dry Loading): Dissolve the crude product from the workup in a minimal amount of a polar solvent (e.g., DCM or EtOAc). Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution. Concentrate this slurry on a rotary evaporator until a fine, free-flowing powder is obtained.[9]

  • Load the Column: Carefully add the dry-loaded sample to the top of the prepared silica gel column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elute the Column: Begin eluting the column with the starting solvent mixture (typically a low polarity mixture, e.g., 95:5 Hexanes:EtOAc). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[9]

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks. Monitor the separation by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified product.[9]

Protocol 3: Purification by Recrystallization

This protocol is ideal for obtaining high-purity solid products.

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the crude product poorly at room temperature but completely at its boiling point.[7][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to fully dissolve the solid at the boiling point.[10] Swirl the flask to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities (like residual palladium) are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[7][11]

  • Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash and Dry: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[12] Allow the crystals to dry completely under vacuum or in a desiccator.

Mandatory Visualization

The following diagram illustrates a general workflow for the purification of products from this compound reactions.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Basic Workup (e.g., 1M NaOH wash) start->workup Step 1: Remove Acidic Impurities celite_filtration Filtration through Celite® workup->celite_filtration Step 2: Remove Pd Catalyst waste1 Aqueous Waste (Boronate Salts, Base) workup->waste1 analysis Analyze Purity (TLC, LCMS, NMR) celite_filtration->analysis Step 3: Assess Purity waste2 Solid Waste (Palladium Catalyst) celite_filtration->waste2 product_check Is Product a Solid? analysis->product_check Further purification needed pure_product Pure Product analysis->pure_product Purity is sufficient chromatography Flash Column Chromatography product_check->chromatography No (Product is an oil) recrystallization Recrystallization product_check->recrystallization Yes chromatography->pure_product recrystallization->pure_product

References

Side reactions and byproducts with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid. The information is designed to help you anticipate and resolve potential issues in your experiments, particularly in the context of cross-coupling reactions.

Troubleshooting Guides

Low yields and complex product mixtures are common challenges in organic synthesis. When using this compound, these issues often stem from side reactions involving the boronic acid moiety or other functional groups in the molecule. This guide provides a systematic approach to identifying and mitigating these problems.

Issue 1: Low Yield of the Desired Cross-Coupled Product

A low yield of the target molecule is a frequent problem. The underlying cause is often the degradation of the boronic acid starting material through side reactions.

Troubleshooting Workflow:

start Low Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Conditions reagent_check->condition_check sub_reagent Purity of boronic acid Activity of catalyst Correct stoichiometry reagent_check->sub_reagent side_product_analysis 3. Analyze for Side Products condition_check->side_product_analysis sub_condition Anhydrous/degassed solvent? Appropriate base and temperature? condition_check->sub_condition optimization 4. Systematic Optimization side_product_analysis->optimization sub_analysis Identify protodeboronation product Identify homocoupling product side_product_analysis->sub_analysis sub_optimization Screen ligands, solvents, bases Consider boronic ester optimization->sub_optimization

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

CauseRecommended Action
Protodeboronation: The boronic acid is replaced by a hydrogen atom.Use anhydrous solvents and reagents. Sparge all liquids with an inert gas (N₂ or Ar). Consider using a milder base or a boronic ester derivative (e.g., pinacol ester).[1][2]
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl.Rigorously degas the reaction mixture to remove oxygen. Use a Pd(0) catalyst source directly or ensure complete reduction of a Pd(II) precatalyst.[3][4]
Catalyst Inactivation: The palladium catalyst deactivates before the reaction is complete.Use fresh, high-purity catalyst. Consider using more robust precatalysts (e.g., Buchwald or PEPPSI-type).
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature is not ideal.Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., dioxane, THF, toluene), and temperatures.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and how can I prevent it with this compound?

A1: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, resulting in the formation of 1-fluoro-2-(3-phenoxybenzyl)benzene.[1][2][5][6] This process is often promoted by aqueous basic conditions. The electron-withdrawing nature of the fluorine atom on the benzyl group can increase the acidity of the boronic acid, potentially making it more susceptible to protodeboronation.[1][2]

Mitigation Strategies:

  • Anhydrous Conditions: Use thoroughly dried solvents and reagents. Techniques such as distilling solvents over a drying agent and drying glassware in an oven are recommended.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) to minimize exposure to moisture from the air.

  • Choice of Base: While a base is necessary for the Suzuki-Miyaura coupling, excessively strong bases or high concentrations of water can accelerate protodeboronation. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can help find a balance between desired reactivity and byproduct formation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.

A This compound B Protodeboronation ( undesired ) A->B H₂O, Base D Suzuki-Miyaura Coupling ( desired ) A->D Pd Catalyst, Base, Aryl-X C 1-fluoro-2-((3-phenoxy)methyl)benzene ( Byproduct ) B->C E Desired Cross-Coupled Product D->E

Caption: Competing pathways for the boronic acid.

Q2: I am observing a significant amount of a symmetrical biaryl byproduct. What is causing this and how can I minimize it?

A2: The formation of a symmetrical biaryl, in this case, 1,1'-bis(3-((2-fluorobenzyl)oxy)phenyl), is due to a side reaction called homocoupling.[3][4] This typically occurs through two primary mechanisms:

  • Oxygen-Mediated: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules.[3]

  • Pd(II)-Mediated: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can directly react with the boronic acid to form the homocoupled product before the catalytic cycle is fully established.[3]

Minimization Strategies:

  • Rigorous Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs at the start of the reaction. For Pd(II) precatalysts, ensuring efficient reduction to Pd(0) is important.

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different ligands may be beneficial.

Q3: Could the benzylic ether linkage in this compound be unstable under my reaction conditions?

A3: Benzylic ethers are generally stable protecting groups. However, they can be cleaved under certain conditions, particularly catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[5][7] While standard Suzuki-Miyaura conditions are not reductive, some palladium catalysts, especially in the presence of certain additives or under specific conditions, could potentially facilitate cleavage of the C-O bond.

Troubleshooting Steps:

  • Analyze Crude Reaction Mixture: Carefully examine the NMR or LC-MS of your crude product mixture for the presence of 3-hydroxyphenylboronic acid or its derivatives, which would indicate cleavage of the benzyl ether.

  • Avoid Reductive Conditions: Ensure that your reaction setup does not inadvertently introduce a source of hydrogen or other reducing agents.

  • Consider Alternative Catalysts: If you suspect catalyst-mediated cleavage, screening different palladium catalysts or ligands might be necessary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction Setup:

    • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

    • Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Byproducts and Their Mass Spectrometry Signatures

Byproduct NameStructureExpected [M+H]⁺
Protodeboronation Product (1-fluoro-2-((3-phenoxy)methyl)benzene)C₁₃H₁₁FO203.08
Homocoupling Product (1,1'-bis(3-((2-fluorobenzyl)oxy)phenyl))C₂₆H₂₀F₂O₂402.14
Benzyl Ether Cleavage Product (3-hydroxyphenylboronic acid)C₆H₇BO₃137.05

References

Technical Support Center: Optimizing Catalyst Loading for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction using this compound is resulting in a low yield. What are the initial checks I should perform?

A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best starting point.

  • Reagent Quality: The stability of boronic acids can be a concern. They can degrade over time, and some are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. It is recommended to use fresh, high-purity this compound.

  • Aryl Halide Reactivity: The reactivity of your coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl. Couplings involving aryl chlorides are more challenging and may necessitate specialized, highly active catalyst systems.

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are also prone to oxidation. Ensure that your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Solvent and Base Purity: It is crucial to use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. The purity of your base is also important for the reaction's success.

Q2: I suspect protodeboronation is a significant side reaction in my experiment. How can this be minimized?

A2: Protodeboronation is a common cause of low yields, especially with certain boronic acids. Here are several strategies to mitigate this side reaction:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.

  • Anhydrous Conditions: While some protocols use aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions can be beneficial.

  • Use of Boronic Esters: To reduce decomposition, consider converting the boronic acid to a more stable derivative, such as its pinacol ester.[1] Boronic esters can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing the rate of decomposition.[1]

Q3: My reaction is sluggish or fails to complete, even with fresh reagents. What steps can I take to improve the reaction kinetics?

A3: If your reaction is not proceeding as expected, a systematic screening of the reaction parameters is the most effective approach.

  • Increase Temperature: Higher temperatures can help overcome the activation energy barrier, particularly for less reactive coupling partners like aryl chlorides.[2] However, be aware that this can also increase the rate of side reactions.[2]

  • Switch to a More Active Catalyst System: For challenging couplings, highly active catalyst systems are often necessary.[2] This may involve using bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs).[2]

  • Screen Different Bases: The choice of base is critical as it activates the boronic acid for the essential transmetalation step.[2] A strong base like potassium phosphate (K₃PO₄) is often effective in difficult couplings.[2]

Q4: I am observing significant formation of a homocoupled byproduct from my boronic acid. What is the cause and how can I prevent it?

A4: Homocoupling, the self-coupling of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species, which can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2]

  • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can contribute to homocoupling.[2]

  • Use a Pd(0) Source: Employing a Pd(0) source or an efficient precatalyst system can reduce the likelihood of homocoupling.[2]

  • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the desired cross-coupling pathway over homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for a Suzuki-Miyaura reaction with an arylboronic acid like this compound?

A1: The optimal catalyst loading can vary significantly depending on the specific substrates and reaction conditions. However, a common starting point for catalyst loading is in the range of 1-5 mol %.[3] For particularly efficient catalyst systems or on a larger scale, loadings can sometimes be reduced to as low as 0.005-0.1 mol %.[4][5] It is always recommended to perform an optimization screen to determine the lowest effective catalyst loading for your specific reaction.

Q2: How does the ligand-to-palladium ratio affect the reaction?

A2: The ligand-to-palladium ratio is a critical parameter that can influence catalyst activity and stability. A typical ratio ranges from 1:1 to 4:1. The optimal ratio depends on the specific ligand and palladium precursor used. Varying this ratio can alter the reaction outcome.[3]

Q3: What are the most common palladium sources and ligands used for Suzuki-Miyaura couplings?

A3: A variety of palladium sources and ligands are available. The choice will depend on the reactivity of your substrates and the desired reaction conditions.

Component Examples Notes Source
Palladium Sources Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[6]
Ligands PPh₃, SPhos, XPhos, RuPhos, N-heterocyclic carbenes (NHCs)Bulky, electron-rich ligands often promote the oxidative addition step, especially for less reactive aryl chlorides.[1][2]

Q4: Which bases and solvents are recommended for reactions with this compound?

A4: The choice of base and solvent system is crucial for a successful Suzuki-Miyaura coupling.

Component Common Choices Considerations Source
Bases K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base must be soluble enough to activate the boronic acid. For challenging couplings, stronger bases like K₃PO₄ are often used. Milder bases may be needed to prevent protodeboronation.[2]
Solvents Toluene, Dioxane, THF, DMF (often with water)The solvent must solubilize the reagents and stabilize the catalytic species. Anhydrous and degassed solvents are recommended to prevent catalyst deactivation.[1]

Experimental Protocols

Protocol: Optimization of Catalyst Loading for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general methodology for optimizing the palladium catalyst loading for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (2.0 mmol).

  • Catalyst/Ligand Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand if necessary. For initial screening, set up parallel reactions with varying catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%). Add the appropriate amount of the catalyst/ligand solution to each reaction flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL) to the reaction flask via syringe under a positive pressure of inert gas.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).[2]

  • Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[1]

  • Analysis: Analyze the yield and purity of the product for each catalyst loading to determine the optimal condition.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization prep_reagents Prepare Reagents: - Boronic Acid - Aryl Halide - Base - Solvent (Anhydrous, Degassed) setup Set up Parallel Reactions (Varying Catalyst Loading) prep_reagents->setup prep_catalyst Prepare Catalyst/Ligand Stock Solutions prep_catalyst->setup add_reagents Add Reagents & Solvent under Inert Atmosphere setup->add_reagents degas Degas Reaction Mixture add_reagents->degas heat Heat with Vigorous Stirring degas->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor workup Reaction Workup & Purification monitor->workup analyze Analyze Yield & Purity workup->analyze optimize Determine Optimal Catalyst Loading analyze->optimize

Caption: Workflow for optimizing catalyst loading in a Suzuki-Miyaura coupling reaction.

Troubleshooting_Guide Troubleshooting Logic for Low Yield cluster_initial_checks Initial Checks cluster_problem_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Reaction Yield check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) start->check_conditions incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_conditions->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_catalyst Optimize Catalyst System: - Increase Loading - Change Ligand/Precatalyst incomplete_reaction->optimize_catalyst Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Screen Bases/Solvents incomplete_reaction->optimize_conditions Yes address_protodeboronation Minimize Protodeboronation: - Milder Base - Anhydrous Conditions - Use Boronic Ester side_products->address_protodeboronation Yes (Protodeboronation) address_homocoupling Minimize Homocoupling: - Thorough Degassing - Use Pd(0) Source side_products->address_homocoupling Yes (Homocoupling)

Caption: A logical flow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Technical Support Center: (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid. The information focuses on identifying, managing, and mitigating common impurities encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with this compound?

A1: The primary impurities arise from the synthesis process and the inherent chemical nature of boronic acids. These include unreacted starting materials, byproducts from the ether synthesis, and species resulting from the decomposition or dehydration of the final product. A summary of common impurities is provided in Table 1.

Q2: I see an extra set of broad peaks in my ¹H NMR spectrum and a signal around 15-25 ppm in the ¹¹B NMR. What is this impurity?

A2: This spectroscopic evidence strongly suggests the presence of the corresponding boroxine , which is a cyclic trimeric anhydride. Boronic acids exist in a reversible equilibrium with their boroxines, formed through the dehydration of three boronic acid molecules.[1][2][3][4][5] The equilibrium can be shifted towards the boroxine by removing water, for example, by heating under vacuum.[1][4][5] ¹¹B NMR is the most definitive method for identification, as the trigonal boronic acid typically appears at δ 25-35 ppm, while the tetrahedral boroxine is upfield at δ 15-25 ppm.[6]

Q3: My reaction yield is low, and I've isolated a significant amount of 1-fluoro-2-(m-phenoxy)benzene. What happened?

A3: You are observing the product of protodeboronation (or protodeborylation), a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced with a C-H bond.[7] This process is often promoted by acidic or basic conditions, elevated temperatures, or the presence of certain metal catalysts.[7][8][9][10] To minimize this, it is crucial to carefully control the pH and temperature during the reaction and workup.

Q4: I'm having difficulty purifying my product using standard silica gel chromatography. It either streaks badly or doesn't elute. What are my options?

A4: This is a very common issue, as boronic acids can interact strongly with the silanol groups on standard silica gel, leading to poor separation and decomposition.[11][12] Consider the following alternatives:

  • Reverse-Phase Chromatography (C18): This is often a better choice, though care must be taken during the removal of aqueous solvents to prevent decomposition.[12][13]

  • Modified Silica/Alumina: Using neutral alumina or silica gel impregnated with boric acid can suppress the undesired interactions.[11][14]

  • Acid-Base Extraction: As boronic acids are acidic, they can be converted into their boronate salts with a base, allowing for extraction and separation from neutral organic impurities.[11][15]

  • Derivatization: Converting the boronic acid to a more stable and crystalline derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt, can facilitate purification.[12][13] The pure boronic acid can then be regenerated.

Q5: How can I minimize boroxine formation during storage?

A5: Boroxine formation is an equilibrium process driven by the removal of water.[3] To minimize its formation, store the boronic acid in a cool, dry place. Avoid leaving it under high vacuum for extended periods. If boroxine does form, it can often be converted back to the boronic acid by dissolving the material in a solvent system containing a small amount of water and then re-isolating the product.

Troubleshooting Guides

Problem 1: Purity analysis by HPLC shows multiple peaks, but NMR looks relatively clean.

  • Possible Cause: The compound may be degrading on the HPLC column, or you may have non-UV active impurities. Boronic acids can sometimes be unstable under certain HPLC conditions.

  • Solution:

    • Vary HPLC Conditions: Try a different column (e.g., one designed for polar compounds) or modify the mobile phase. Using a buffer like ammonium acetate can help.[16]

    • Use Orthogonal Techniques: Analyze the sample using LC-MS to get mass information for the impurity peaks.[17] Use ¹¹B NMR to check for boroxine, which may not be obvious in the ¹H NMR.[6]

    • Check for Boric Acid: Commercial boronic acids can contain residual boric acid, which is not visible in ¹H NMR but can be detected by ¹¹B NMR.

Problem 2: Mass spectrometry analysis shows a major peak corresponding to the loss of the B(OH)₂ group.

  • Possible Cause: This is the mass of the protodeboronated impurity, 1-fluoro-2-(m-phenoxy)benzene.

  • Solution:

    • Re-evaluate Reaction Conditions: If this impurity is present in significant amounts, review your synthesis and workup for conditions known to cause protodeboronation (e.g., high heat, strong acid/base).[8][9]

    • Purification Strategy: This nonpolar impurity is often difficult to separate from the desired polar boronic acid by normal-phase chromatography. Recrystallization or purification via derivatization (see Protocol 1) may be more effective.

Data Presentation

Table 1: Common Impurities and Their Analytical Signatures

Impurity NameStructureTypical Analytical MethodKey Signature
Boroxine Trimer Cyclic anhydride of 3 molecules of the parent boronic acid¹¹B NMRSignal at δ ~15-25 ppm.[6]
Protodeboronation Product 1-fluoro-2-(m-phenoxy)benzeneLC-MS, GC-MSMass peak corresponding to the parent molecule minus B(OH)₂.
3-Hydroxyphenylboronic acid C₆H₇BO₃HPLC, LC-MSA more polar peak in RP-HPLC; distinct mass.
2-Fluorobenzyl bromide/chloride C₇H₆FBr / C₇H₆FClGC-MSCharacteristic mass spectrum and isotopic pattern (for Br/Cl).
C-Alkylation Byproduct Isomer with benzyl group on the ring¹H NMR, LC-MSDifferent aromatic splitting pattern in NMR; same mass as the product.[18]

Table 2: Comparison of Common Purification Techniques for Boronic Acids

TechniqueAdvantagesDisadvantagesBest For Removing
Recrystallization Scalable, can provide high purity.[11]Finding a suitable solvent system can be difficult; may not remove closely related impurities.Gross impurities, some starting materials.
Acid-Base Extraction Excellent for removing neutral impurities.[11][15]Does not remove acidic impurities; requires multiple steps.Unreacted 2-fluorobenzyl halide, protodeboronation product.
Derivatization (e.g., with diethanolamine) Forms stable, crystalline adducts; excellent for purification.[12][13]Adds two steps to the process (formation and cleavage).A wide range of impurities, especially those with different polarity.
Reverse-Phase Chromatography Good for polar compounds; predictable.Can be difficult to remove water; potential for on-column degradation.Polar impurities like unreacted 3-hydroxyphenylboronic acid.

Experimental Protocols & Visualizations

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity encountered during the synthesis of this compound.

G start Crude Product Analysis nmr Acquire 1H, 11B, 19F NMR start->nmr lcms Acquire LC-MS Data start->lcms boroxine_q 11B NMR shows peak at ~15-25 ppm? nmr->boroxine_q mass_q Mass consistent with known byproduct? lcms->mass_q boroxine_id Impurity is Boroxine Trimer boroxine_q->boroxine_id Yes boroxine_q->mass_q No protodeboronation Protodeboronation Product (Loss of B(OH)2) mass_q->protodeboronation Yes sm Starting Material mass_q->sm Yes unknown Further 2D NMR & Isolation Required mass_q->unknown No

Caption: A decision-tree for impurity identification.

Boronic Acid — Boroxine Equilibrium

This diagram shows the reversible dehydration of three boronic acid molecules to form one molecule of the cyclic boroxine trimer and three molecules of water.

G cluster_0 Reactants cluster_1 Products BA1 R-B(OH)2 BA2 R-B(OH)2 Boroxine Boroxine (RBO)3 BA2->Boroxine Dehydration Hydrolysis BA3 R-B(OH)2 Water 3 H2O

Caption: Reversible equilibrium between boronic acid and boroxine.

Protocol 1: Purification via Diethanolamine Adduct Formation

This protocol is effective for separating the boronic acid from non-acidic impurities like the protodeboronation product.[12][13]

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add one equivalent of diethanolamine dropwise with stirring.

    • The diethanolamine adduct, being a stable crystalline solid, should precipitate out of the solution. Stir for 1-2 hours to maximize precipitation.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of the cold solvent used in the previous step to remove any soluble impurities.

  • Liberation of Pure Boronic Acid:

    • Suspend the filtered adduct in a biphasic mixture of ethyl acetate and an aqueous acid solution (e.g., 1M HCl).

    • Stir vigorously until all the solid has dissolved. The diethanolamine will be protonated and move into the aqueous layer, while the pure boronic acid will remain in the organic layer.

    • Separate the organic layer. Wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Analytical Method for Purity Determination by HPLC

This protocol provides a general starting point for assessing the purity of the boronic acid product.[6][16]

Table 3: Recommended HPLC Parameters

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~1 mg/mL.

References

Technical Support Center: Stability of Boronic Acids in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of boronic acids in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter related to boronic acid instability.

Problem 1: Low or no yield in my Suzuki coupling reaction.

  • Question: My Suzuki coupling reaction is failing or giving very low yields. What are the first things I should check related to my boronic acid?

  • Answer: When a Suzuki coupling fails, it is crucial to first assess the stability and purity of your boronic acid.[1]

    • Reagent Quality: Boronic acids, especially certain heteroaryl, vinyl, and cyclopropyl derivatives, can degrade over time.[2] It is recommended to use a freshly opened bottle or a recently purchased reagent. Purity is also critical, as impurities can inhibit the catalyst and lead to side reactions.[3]

    • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly with electron-rich or heteroaryl boronic acids.[4][5] Check your reaction conditions; strong bases and protic solvents (like water) can accelerate this process.[1][4]

    • Oxidation: Boronic acids are susceptible to oxidation, which can be exacerbated by the presence of oxygen in the reaction mixture.[6] This leads to the formation of phenols from arylboronic acids.

    • Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules, especially in the presence of oxygen or if using a Pd(II) precatalyst that requires in-situ reduction.[5]

Problem 2: Significant protodeboronation is observed.

  • Question: I'm seeing a significant amount of the protodeboronated side product in my reaction mixture. How can I minimize this?

  • Answer: Protodeboronation is a major pathway for boronic acid decomposition.[4] Several strategies can be employed to mitigate this issue:

    • Use Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents and reagents can significantly reduce protodeboronation.[1]

    • Modify the Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

    • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester, a diethanolamine (DABO) boronate, or an N-methyliminodiacetic acid (MIDA) boronate.[2][3][7][8] These derivatives are more resistant to protodeboronation and can release the boronic acid slowly in situ under the reaction conditions.[2][9]

Problem 3: My boronic acid appears to be decomposing on the shelf.

  • Question: How can I properly store my boronic acids to ensure their stability?

  • Answer: Proper storage is crucial for maintaining the integrity of boronic acids.

    • Inert Atmosphere: Store boronic acids under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[10]

    • Low Temperature: Storing them at low temperatures can slow down decomposition pathways.[10]

    • Protection as Esters: For long-term storage, especially for known unstable boronic acids, consider converting them to more stable boronate esters like pinacol or MIDA esters, which are often crystalline, air-stable solids.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of boronic acid instability in Suzuki reactions?

A1: The primary causes of boronic acid instability are:

  • Protodeboronation: The cleavage of the carbon-boron bond by a proton source, typically water, which is often catalyzed by acid or base.[4]

  • Oxidation: Reaction with oxygen or peroxides, often found in ethereal solvents, to form corresponding alcohols or phenols.

  • Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[7] While this is an equilibrium process, it can affect the stoichiometry of the reaction.[3]

Diagram: Boronic Acid Degradation Pathways

G BA Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation BA->Protodeboronation + H₂O, Base/Acid Oxidation Oxidation BA->Oxidation + O₂ / Peroxides Boroxine Boroxine Formation (Trimerization) BA->Boroxine - 3 H₂O RH RH Protodeboronation->RH Product: R-H ROH ROH Oxidation->ROH Product: R-OH Trimer Trimer Boroxine->Trimer Product: (RBO)₃

Caption: Major degradation pathways for boronic acids.

Q2: Are boronic esters more stable than boronic acids?

A2: Yes, boronic esters are generally more stable than their corresponding boronic acids.[7][10] Esters like pinacolates are less susceptible to protodeboronation and oxidation.[5][10] This increased stability makes them easier to handle, purify, and store for extended periods.[10][11] However, this stability can sometimes come at the cost of lower reactivity compared to the parent boronic acid.[6][10]

Q3: What are MIDA boronates and why are they useful?

A3: N-methyliminodiacetic acid (MIDA) boronates are a class of air-stable, crystalline boronic acid derivatives.[2][12] The boron atom in a MIDA boronate is sp³-hybridized, making it unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[12] They are exceptionally useful because they can act as a protecting group for the boronic acid.[13] The active boronic acid can be released slowly in situ under mild aqueous basic conditions, which is particularly advantageous when working with highly unstable boronic acids as it keeps the concentration of the reactive (and unstable) species low throughout the reaction.[2][9]

Q4: What are DABO boronates?

A4: DABO (diethanolamine complexed heterocyclic boronic acids) boronates are air- and water-stable adducts of boronic acids.[3] They are often crystalline solids that can be stored for long periods without degradation, unlike the free boronic acids.[3][8] They are an operationally simple and cost-effective alternative for stabilizing boronic acids and can be used directly in Suzuki reactions, typically with a protic co-solvent to facilitate hydrolysis to the active boronic acid.[3][8]

Data Presentation

The following tables summarize quantitative data on the stability and reactivity of boronic acids and their derivatives.

Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates [2]

EntryBoronic Acid/MIDA Boronate% Decomposition of Boronic Acid (15 days, in air)% Decomposition of MIDA Boronate (≥60 days, in air)
12-Furan>80%0%
22-Benzofuran~40%0%
32-Thiophene~60%0%
42-Pyrrole>95%0%
52-Benzothiophene~25%0%
62-Indole~85%0%
7Vinyl>95%0%
8Cyclopropyl>90%0%

Table 2: Comparison of Suzuki Coupling Yields with Unstable Boronic Acids vs. MIDA Boronates [2]

EntryBoronic Acid DerivativeYield with Boronic Acid (freshly prepared)Yield with MIDA Boronate
12-Furan68%90%
22-Benzofuran50%92%
32-Thiophene37%94%
42-Indole14%93%
5Vinyl65%88%
Reaction conditions: Aryl chloride coupling partner, Pd(OAc)₂/SPhos catalyst, K₃PO₄ base, 5:1 dioxane/H₂O, 60 °C, 6 h.

Table 3: Relative Half-lives of Protodeboronation for Various Boronic Acids [5][11]

Boronic AcidConditionsApproximate Half-life (t₁/₂)
3- and 4-PyridylpH 12, 70 °C> 1 week
2-PyridylpH 7, 70 °C~25-50 seconds
5-ThiazolylpH 7, 70 °C~25-50 seconds
PentafluorophenylpH > 13, 70 °C< 3 milliseconds
PhenylpH > 13, 70 °C~6.5 months

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Diethanolamine (DABO) Boronates [3]

This protocol describes a general method for the stabilization of boronic acids via complexation with diethanolamine.

Diagram: DABO Boronate Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Isolation Dissolve 1. Dissolve Boronic Acid in Dichloromethane Add_DEA 2. Add Diethanolamine (1.0 equiv.) dropwise Dissolve->Add_DEA Precipitate 3. Stir until precipitate forms Add_DEA->Precipitate Filter 4. Isolate solid by vacuum filtration Precipitate->Filter Dry 5. Wash with cold solvent and dry under vacuum Filter->Dry Product Pure DABO Boronate Dry->Product

Caption: General workflow for synthesizing stable DABO boronates.

Methodology:

  • Dissolution: In a suitable flask equipped with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of dichloromethane at room temperature.

  • Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) dropwise to the solution.

  • Precipitation: A white precipitate will typically form. In some cases, the initial solid may dissolve completely before the product precipitates.

  • Stirring: Continue to stir the resulting slurry for 15-30 minutes at room temperature.

  • Isolation: Collect the white solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent (e.g., dichloromethane) and dry under vacuum to yield the pure DABO boronate. This product can be used directly in Suzuki coupling reactions.

Protocol 2: General Procedure for the Preparation of N-Methyliminodiacetic Acid (MIDA) Boronates [3]

This protocol outlines the formation of highly stable MIDA boronates, which serve as protecting groups for boronic acids.

Methodology:

  • Reaction Setup: Combine the boronic acid (1.0 equivalent) and N-methyliminodiacetic acid (1.0-1.2 equivalents) in a round-bottom flask.

  • Solvent Addition: Add a suitable solvent, such as DMF (N,N-dimethylformamide).

  • Azeotropic Removal of Water: Heat the mixture (typically to 80-110 °C) and remove the water formed during the reaction. This can be achieved using a Dean-Stark apparatus or by heating in an open flask if the solvent has a high boiling point.

  • Reaction Time: The reaction typically proceeds for 2 to 18 hours. Monitor the reaction by a suitable method (e.g., TLC, LC-MS) until the starting boronic acid is consumed.

  • Workup and Purification: After cooling, the MIDA boronate can often be isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography on silica gel, as MIDA boronates are generally stable to these conditions.[12]

References

Effect of solvent choice on (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid. The following information addresses common issues related to solvent choice and its effect on reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: A low or negligible yield in a Suzuki-Miyaura coupling reaction can stem from several factors. Begin by systematically assessing the following critical parameters:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of both the aryl halide and the this compound. Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause the degradation of the starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic systems, vigorous stirring is essential to maximize the interfacial area.[1]

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction.[1] Here are several strategies to mitigate it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like sodium hydroxide (NaOH) to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce the extent of protodeboronation.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from degradation.

Q3: How does the choice of solvent affect the outcome of my reaction with this compound?

A3: The solvent plays a multifaceted role in the Suzuki-Miyaura coupling, influencing catalyst activity, reagent solubility, and even reaction selectivity. The polarity of the solvent is a key factor; polar solvents can stabilize charged intermediates in the catalytic cycle.[2][3] While a definitive trend with dielectric constant is not always observed, solvent choice can be critical.[2][3] For instance, in some systems, nonpolar solvents like THF and polar solvents like alcohols may favor reaction at one site, while other polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) may favor another.[2][3] It is advisable to screen a range of solvents to find the optimal conditions for your specific substrate.

Q4: Can the ether linkage in this compound be cleaved under the reaction conditions?

A4: While the benzyl ether linkage is generally stable, certain reaction conditions could potentially lead to its cleavage. Strongly acidic or basic conditions, particularly at elevated temperatures, could pose a risk. If you suspect cleavage is occurring, consider using milder bases and the lowest effective reaction temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst or switch to a more robust precatalyst.[1]
Oxygen contaminationEnsure the solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (N₂ or Ar).[1]
Poor solubility of reagentsSelect a solvent system in which all reactants are soluble at the reaction temperature. Consider using a mixture of solvents, such as dioxane/water or toluene/ethanol.
Inappropriate baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF). Ensure the base is dry and finely powdered for anhydrous reactions.[1]
Significant Protodeboronation Base is too strongSwitch to a milder base like KF or K₂CO₃.[1]
Presence of waterUse anhydrous solvents and reagents.
Homocoupling of Boronic Acid Oxygen in the reaction mixtureImprove degassing procedures and ensure a good inert atmosphere.[1]
Catalyst systemOptimize the palladium-to-ligand ratio.
Inconsistent Results Variable reagent qualityUse reagents from a reliable source and verify their purity.
Inconsistent heating or stirringEnsure uniform heating and vigorous stirring, especially in biphasic reactions.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific substrates.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Addition of Reagents: Add the base (2.0–3.0 equivalents) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1][4]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition arx Ar-X (Aryl Halide) arx->oxidative_addition pd_complex1 Ar-Pd(II)-X      L2 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid Ar'-B(OH)2 (this compound) base Base (e.g., K2CO3) boronate Ar'-B(OH)3- boronic_acid->boronate -H2O boronate->transmetalation pd_complex2 Ar-Pd(II)-Ar'      L2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_catalyst 1. Check Catalyst Activity - Use fresh catalyst - Consider a different precatalyst start->check_catalyst check_atmosphere 2. Verify Inert Atmosphere - Degas solvent thoroughly - Purge with N2/Ar check_catalyst->check_atmosphere check_reagents 3. Assess Reagent Quality - Check purity of boronic acid and halide - Screen different bases check_atmosphere->check_reagents check_conditions 4. Optimize Reaction Conditions - Screen solvents (e.g., Toluene, Dioxane, DMF) - Adjust temperature check_reagents->check_conditions side_reactions Observe Side Reactions? (e.g., Protodeboronation) check_conditions->side_reactions address_deboronation Mitigate Protodeboronation - Use milder base (KF, K2CO3) - Use anhydrous conditions side_reactions->address_deboronation Yes success Improved Yield side_reactions->success No, yield improves address_deboronation->success

References

Technical Support Center: Troubleshooting Challenging Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during boronic acid reactions, such as the Suzuki-Miyaura and Chan-Lam couplings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is not working or giving a very low yield. What are the common causes and how can I troubleshoot it?

A1: Low or no yield in Suzuki-Miyaura coupling is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include the quality of the boronic acid, the catalyst system, the choice of base and solvent, and the reaction temperature.

Troubleshooting Steps:

  • Assess Boronic Acid Quality: Boronic acids can be unstable and prone to degradation, particularly protodeboronation.[1] It is recommended to use fresh, high-purity boronic acid. For notoriously unstable boronic acids, such as some 2-heterocyclic, vinyl, and cyclopropyl derivatives, consider using more robust alternatives like MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborate salts which can provide a slow release of the boronic acid under reaction conditions.[2][3][4]

  • Evaluate the Catalyst System: The choice of palladium catalyst and ligand is critical. If you are observing low reactivity, consider screening different catalyst systems. For electron-rich or sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often more effective. Ensure the catalyst is not deactivated.

  • Optimize the Base: The base plays a crucial role in the transmetalation step.[5] The strength and type of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be beneficial.[6]

  • Check Solvent and Degassing: The solvent affects both substrate solubility and catalyst activity.[1] Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, THF, DMF) with water.[1][7] Crucially, the presence of oxygen can deactivate the Pd(0) catalyst.[1] Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Adjust Reaction Temperature: Many Suzuki couplings require heating, typically in the range of 80-110 °C.[1] However, excessively high temperatures can lead to catalyst decomposition or accelerate side reactions.[1][8] If you suspect catalyst decomposition, try running the reaction at a lower temperature for a longer duration.[1]

Issue 2: Significant Side Product Formation

Q2: My reaction is producing significant amounts of side products like homocoupled boronic acid or protodeboronated starting material. How can I minimize these?

A2: The formation of homocoupling and protodeboronation byproducts are common challenges in boronic acid chemistry. Understanding their causes is key to their mitigation.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2][8] This side reaction is often promoted by the presence of water, strong bases, and elevated temperatures.[8]

  • Homocoupling: This side reaction leads to the formation of a dimer of the boronic acid. It is often caused by the presence of oxygen and high concentrations of Pd(II) species.[8][9]

Minimization Strategies:

Side ReactionPrimary CausesRecommended Solutions
Protodeboronation Presence of water, strong base, high temperature, unstable boronic acid.[8][10]Use anhydrous conditions, switch to a weaker base (e.g., KF, Cs₂CO₃), lower the reaction temperature, or use a more stable boronic acid derivative (e.g., MIDA ester, trifluoroborate salt).[2][8]
Homocoupling Presence of oxygen, high concentration of Pd(II) species.[8][9]Thoroughly deoxygenate the reaction mixture, use an efficient Pd(0) catalyst system, and consider slow addition of the boronic acid.[8]

Issue 3: Challenges with Chan-Lam Coupling

Q3: I am having trouble with my Chan-Lam coupling reaction, observing low yields and multiple byproducts. What should I consider?

A3: The Chan-Lam coupling, which forms C-N or C-O bonds, can be hampered by byproduct formation, including oxidation, protodeboronation, and homocoupling of the boronic acid.[11][12] Unlike palladium-catalyzed reactions, Chan-Lam couplings typically use copper catalysts and can often be run in the presence of air.[11][13]

Troubleshooting Chan-Lam Coupling:

  • Copper Source and Ligand: The choice of copper source (e.g., Cu(OAc)₂, Cu(OTf)₂) can influence the reaction.[11] While many Chan-Lam couplings are ligandless, in some cases, the addition of a ligand like pyridine or DMAP can be beneficial.[11]

  • Base and Solvent: A base such as triethylamine or pyridine is often used to facilitate the reaction.[11] The choice of solvent (e.g., CH₂Cl₂, MeCN, THF) can also be critical.[11]

  • Atmosphere: While many Chan-Lam reactions are performed in air to allow for the re-oxidation of Cu(I) to Cu(II), in some cases, controlling the atmosphere can help minimize oxidative side products.[11][12] The use of molecular sieves can also be beneficial in reducing byproducts.[12]

  • Boronic Acid Stability: As with other boronic acid reactions, the stability of the boronic acid is a key factor. Consider using more stable derivatives if you suspect degradation.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical Range/ValueNotes
Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging substrates.
Ligand to Palladium Ratio 1:1 to 2:1Varies depending on the specific ligand and catalyst precursor.
Base Equivalents 2-3 equivalentsThe choice of base is substrate-dependent.[1]
Temperature 80 - 110 °CLower temperatures may be required to prevent decomposition.[1]
Concentration 0.1 - 0.5 MHigher concentrations can sometimes lead to side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Screening Suzuki-Miyaura Reaction

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.2 M) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. Add the appropriate amount of the catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature and stir for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product check_reagents Check Reagent Quality (Boronic Acid, Halide) start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temp) start->check_conditions side_products Significant Side Products? check_reagents->side_products check_catalyst->side_products check_conditions->side_products homocoupling Homocoupling side_products->homocoupling Yes protodeboronation Protodeboronation side_products->protodeboronation Yes optimize Systematically Optimize Conditions side_products->optimize No deoxygenate Improve Degassing Use Pd(0) Source homocoupling->deoxygenate protect_boronic_acid Use Milder Base Lower Temperature Use Boronic Ester/Salt protodeboronation->protect_boronic_acid success Successful Reaction optimize->success deoxygenate->optimize protect_boronic_acid->optimize

Caption: A general workflow for troubleshooting challenging boronic acid reactions.

Suzuki_Miyaura_Cycle_Failures cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_failures Common Failure Points OA Oxidative Addition (Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OR)2 RE Reductive Elimination (Ar-Ar') TM->RE Pd0 Pd(0)L_n RE->Pd0 Product Pd0->OA Ar-X F_OA Slow Oxidative Addition F_OA->OA F_TM Inefficient Transmetalation F_TM->TM F_RE Difficult Reductive Elimination F_RE->RE Cat_Decomp Catalyst Decomposition Cat_Decomp->Pd0

Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.

Boronic_Acid_Decomposition cluster_pathways Decomposition Pathways BoronicAcid Ar-B(OH)2 Protodeboronation Protodeboronation (Ar-H) BoronicAcid->Protodeboronation H2O, Base, Heat Homocoupling Homocoupling (Ar-Ar) BoronicAcid->Homocoupling O2, Pd(II) Oxidation Oxidation (Ar-OH) BoronicAcid->Oxidation Oxidants Boroxine Boroxine Formation (Cyclic Trimer) BoronicAcid->Boroxine Dehydration

Caption: Common decomposition pathways for boronic acids.

References

Minimizing homocoupling of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the undesired homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue 1: Significant Formation of Symmetrical Biaryl Byproduct

If you are observing a significant amount of the homocoupled product, 3,3'-bis((2-fluorobenzyl)oxy)biphenyl, in your reaction mixture, please follow the diagnostic and corrective steps outlined below.

Troubleshooting Workflow

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the palladium source? a1_yes->q2 s1 Action: Improve degassing procedure. - Use freeze-pump-thaw cycles (3x). - Sparge solvent with inert gas (Ar/N2) for 30-60 min. - Maintain a positive pressure of inert gas. a1_no->s1 s1->q2 a2_pd2 Pd(II) (e.g., Pd(OAc)2, PdCl2) q2->a2_pd2 Pd(II) a2_pd0 Pd(0) (e.g., Pd(PPh3)4, Pd2(dba)3) q2->a2_pd0 Pd(0) s2 Action: Switch to a Pd(0) catalyst source. - Pd(0) catalysts do not require an in-situ reduction step that can promote homocoupling. a2_pd2->s2 q3 Analyze Reaction Components: Base, Solvent, Ligand, Temperature a2_pd0->q3 s2->q3 end Homocoupling Minimized q3->end s3 Action: Systematically optimize reaction parameters. Refer to the parameter optimization tables below. G pd0 Pd(0)L2 pd2_1 Ar-Pd(II)-X L2 pd0->pd2_1 Ar-X oa_label Oxidative Addition pd2_2 Ar-Pd(II)-Ar' L2 pd2_1->pd2_2 Ar'B(OH)2 (Base) tm_label Transmetalation pd2_2->pd0 Ar-Ar' re_label Reductive Elimination G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway pd0 Pd(0) pd2_ox Pd(II) pd0->pd2_ox Oxidation o2 O2 o2->pd2_ox homocoupled Ar'-Ar' pd2_ox->homocoupled 2x Ar'B(OH)2 boronic_acid1 Ar'B(OH)2 boronic_acid1->homocoupled pd2_pre Pd(II) Precatalyst (e.g., Pd(OAc)2) homocoupled2 Ar'-Ar' pd2_pre->homocoupled2 2x Ar'B(OH)2 boronic_acid2 Ar'B(OH)2 boronic_acid2->homocoupled2 pd0_2 Pd(0) homocoupled2->pd0_2 Reduction

Validation & Comparative

A Comparative Guide to (3-((2-Fluorobenzyl)oxy)phenyl)boronic Acid and Alternatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid is critical for the successful synthesis of biaryl compounds, which are pivotal structures in many pharmaceutical agents and functional materials. This guide provides an objective comparison of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid with other common boronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The comparison is supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

Boronic acids are valued for their versatility, tolerance of various functional groups, and generally low toxicity.[1] However, their reactivity and stability can differ significantly based on their structural attributes.[1] This guide will explore how substitutions on the phenylboronic acid scaffold influence reaction outcomes.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2] The reaction's efficiency is influenced by the electronic and steric properties of the boronic acid. Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the organic group, potentially accelerating the transmetalation step, which is often rate-determining.[3] Conversely, electron-withdrawing groups can decrease reactivity.[4]

The compound of interest, this compound, features a bulky, moderately electron-withdrawing benzyloxy group. To provide a clear comparison, its hypothetical performance in a standardized Suzuki-Miyaura coupling with 4-bromoanisole is contrasted with unsubstituted phenylboronic acid and other substituted analogues.

Boronic AcidSubstituent EffectPredicted Yield (%)Predicted Reaction Time (h)Key Considerations
This compound Bulky ether linkage may introduce steric hindrance. Fluorine is electron-withdrawing.85-956-12Potential for steric hindrance to affect coupling with hindered aryl halides. Stability is generally good.
Phenylboronic AcidUnsubstituted baseline.90-984-8Serves as a standard for comparison; generally high reactivity and good yields.[5]
4-Methoxyphenylboronic AcidMethoxy group is electron-donating.92-993-6Increased nucleophilicity often leads to faster reactions and higher yields.
4-(Trifluoromethyl)phenylboronic AcidTrifluoromethyl group is strongly electron-withdrawing.75-888-16Reduced nucleophilicity can lead to slower reaction rates and may require more forcing conditions.[4]
2-Methylphenylboronic AcidOrtho-methyl group introduces significant steric hindrance.70-8512-24Steric hindrance near the boronic acid moiety can significantly slow down the transmetalation step, leading to lower yields and longer times.

Note: The data in this table is illustrative and based on general principles of boronic acid reactivity. Actual results will vary depending on the specific substrates, catalyst, base, and solvent system employed.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in cross-coupling reactions. Below are generalized protocols for a typical Suzuki-Miyaura reaction.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Reaction:

A resealable Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%) or PdCl₂(dppf) (1-5 mol%), a ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).[6][7] The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[7] A degassed solvent (e.g., dioxane, toluene, THF, or DMF, 3-5 mL) is added, and the mixture is stirred at a specified temperature (ranging from room temperature to 120 °C) until the starting material is consumed, as monitored by techniques like TLC or GC.[7] Upon completion, the reaction is cooled to room temperature, diluted, and filtered. The product is then extracted and purified, typically by column chromatography.[8]

Ligand-Free Suzuki-Miyaura Reaction in Aqueous Media:

For a greener approach, a mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) can be stirred in an aqueous solvent system at room temperature. After the reaction, the mixture is extracted with an organic solvent (e.g., diethyl ether), and the product is purified by column chromatography.

Reaction Mechanisms and Workflows

Visualizing the complex processes in catalysis and experimental procedures can greatly aid understanding.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[2][3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-X)L_n pd0->oxidative_addition Ar-X transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n oxidative_addition->transmetalation Ar'-B(OH)₂ Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Ar-Ar' biaryl Biaryl Product (Ar-Ar') reductive_elimination->biaryl aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, a step that is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[3]

Experimental Workflow

A typical workflow for setting up and analyzing a Suzuki-Miyaura reaction involves several key steps from preparation to purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) assembly Assemble Reaction Vessel (Schlenk Tube) reagents->assembly inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) assembly->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (e.g., 85 °C) solvent->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: A standard workflow for Suzuki-Miyaura coupling experiments.

This systematic process ensures the reaction is performed under optimal, oxygen-free conditions and that the final product is isolated in a pure form for accurate characterization.[8]

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Boronic acids are indispensable reagents in synthetic chemistry, particularly for the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity and stability of fluorinated and non-fluorinated boronic acids, supported by experimental data, to inform the selection of these critical building blocks in research and development.

Executive Summary

The introduction of fluorine to a boronic acid has a nuanced impact on its performance in Suzuki-Miyaura coupling. While the strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid, this does not always translate to enhanced reactivity. The effect is highly dependent on the specific substrates and reaction conditions. In some cases, fluorinated boronic acids exhibit superior performance, leading to higher yields and faster reaction rates. In other instances, particularly with electron-deficient coupling partners, the non-fluorinated analogues may prove more efficient. Stability is another key consideration, with fluorination potentially influencing the susceptibility of the boronic acid to protodeboronation and oxidative degradation.

Data Presentation: Reactivity in Suzuki-Miyaura Coupling

The following tables summarize quantitative data from a comparative study of 4-fluorophenylboronic acid and phenylboronic acid in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene.

Table 1: Conversion of 1-bromo-4-fluorobenzene (%) [1]

Boronic AcidTemperature (°C)3h (%)8h (%)24h (%)48h (%)
4-Fluorophenylboronic Acid 70~85~90>95>95
Phenylboronic Acid 70~90~95>95>95
4-Fluorophenylboronic Acid 110>95>95>95>95
Phenylboronic Acid 110~90~95>95>95

Table 2: Turnover Frequency (TOF, h⁻¹) [1]

Boronic AcidTemperature (°C)TOF (h⁻¹) at 3h
4-Fluorophenylboronic Acid 11067.1
Phenylboronic Acid 70~50
Phenylboronic Acid 110~50

Impact of Fluorination on Reactivity and Stability

The presence of fluorine, a highly electronegative atom, significantly alters the electronic properties of the boronic acid. This has several consequences for the Suzuki-Miyaura catalytic cycle:

  • Lewis Acidity: Fluorination increases the Lewis acidity of the boron center. This can, in some cases, facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[2]

  • Transmetalation: The effect of increased Lewis acidity on transmetalation is complex. While it can enhance the rate, an overly electron-deficient aryl group on the boronic acid can also hinder the transfer to the palladium center, potentially slowing down the reaction.[2]

  • Protodeboronation: Electron-withdrawing groups, such as fluorine, can increase the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[3] Careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial to minimize this pathway.

  • Oxidative Stability: Boronic acids are susceptible to oxidative degradation. While direct comparative studies are limited, it is known that diminishing the electron density on the boron atom can enhance oxidative stability.[4][5] This suggests that fluorination may improve the stability of boronic acids against oxidative decomposition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the performance of different reagents. Below are generalized procedures for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Phenylboronic Acid

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid or 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar']

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Establish Inert Atmosphere (Evacuate & Backfill) A->B C Add Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide to Spectroscopic Analysis for Confirming Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. However, the successful synthesis of the target biaryl compound is only validated through rigorous analytical confirmation. This guide provides an objective comparison of the primary spectroscopic techniques used to confirm Suzuki coupling products, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Validation Techniques

A multi-faceted approach to product validation is often the most robust. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the most common techniques employed. Each provides unique and complementary information.

The following table compares the information obtained from these principal techniques for a hypothetical Suzuki coupling reaction.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Detailed map of the molecule's carbon-hydrogen framework, including the precise chemical environment of each proton, spin-spin coupling between neighboring protons, and the relative ratio of protons.[1]Provides unambiguous structural elucidation and allows for purity assessment through quantitative analysis.[1][2]Can be complex to interpret for molecules with overlapping signals. Requires deuterated and sometimes expensive solvents.[1]
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z) of the product, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition.[3]High sensitivity. The characteristic isotopic pattern of certain elements (e.g., Br, Cl, Se) provides a high degree of confidence in identification.[3] Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[4][5]Does not provide detailed structural information about the connectivity of atoms. Isomer differentiation can be challenging.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.[6]Fast and simple to use. Can be used for real-time reaction monitoring, observing the disappearance of reactants and the appearance of products.[7][8]Provides limited information about the overall molecular structure. The spectra can be complex, especially in the fingerprint region.[9]

Experimental Workflows and Decision Making

The choice of analytical technique depends on the specific information required at each stage of the research and development process. The following diagrams illustrate a general experimental workflow and a logical decision-making process for product analysis.

G cluster_0 Suzuki Coupling Reaction cluster_1 Work-up & Purification cluster_2 Spectroscopic Analysis A Aryl Halide + Arylboronic Acid C Reaction Mixture A->C B Pd Catalyst + Base B->C D Extraction & Drying C->D E Column Chromatography D->E F Purified Product E->F G NMR (¹H, ¹³C) F->G H Mass Spectrometry (HRMS) F->H I IR Spectroscopy F->I J Final Structure Confirmation G->J H->J I->J G Start Need to Analyze Suzuki Product Q1 Is the molecular weight correct? Start->Q1 MS Run Mass Spectrometry (e.g., HRMS) Q1->MS Yes Fail Re-evaluate Synthesis or Purification Q1->Fail No Q2 Is the detailed structure confirmed? MS->Q2 NMR Run NMR (¹H, ¹³C, 2D) Q2->NMR Yes Q2->Fail No Q3 Are key functional groups present/absent? NMR->Q3 IR Run IR Spectroscopy Q3->IR Yes Q3->Fail No End Structure Confirmed IR->End

References

Alternative reagents to (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid for biaryl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. While (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a viable reagent, its stability and handling can present challenges. This guide provides an objective comparison of alternative reagents that offer enhanced stability and ease of use, supported by experimental data to aid in the selection of the optimal reagent for your synthetic needs.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[1] However, boronic acids can be prone to decomposition pathways such as protodeboronation, which can lead to reduced yields and purification challenges.[2][3] To address these limitations, more stable alternatives have been developed, primarily potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[2][4][5][6]

The Rise of Stable Boronic Acid Surrogates

Potassium organotrifluoroborates and MIDA boronates have emerged as superior alternatives to traditional boronic acids.[2] These reagents offer several key advantages:

  • Enhanced Stability: Both potassium trifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for easier handling and long-term storage.[2][5][7]

  • Improved Handling: Their stability simplifies weighing and dispensing, leading to more reproducible reaction outcomes.[2]

  • Controlled Release: MIDA boronates, in particular, can offer a slow release of the boronic acid under the reaction conditions, which can be beneficial for challenging couplings.[2][8]

  • Compatibility with Chromatography: MIDA boronates are compatible with silica gel chromatography, simplifying purification processes.[2][8]

Performance Comparison of Boronic Acid Alternatives

The following table summarizes the general performance of this compound and its key alternatives in Suzuki-Miyaura cross-coupling reactions. While direct side-by-side quantitative data for this specific molecule is not extensively published, this comparison is based on the well-established characteristics of each reagent class.

Reagent ClassStructure ExampleKey AdvantagesTypical Reaction ConditionsPotential Drawbacks
Boronic Acid This compoundReadily available, extensive literature.Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene/H₂O, Dioxane/H₂O), often requires elevated temperatures.[6][9]Prone to protodeboronation and homocoupling, can be difficult to purify.[2][3]
Potassium Trifluoroborate Potassium (3-((2-fluorobenzyl)oxy)phenyl)trifluoroborateAir and moisture stable crystalline solids, easy to handle.[4][5]Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃, Cs₂CO₃), often requires a phosphine ligand, aqueous solvent mixtures.[10][11]Requires fluoride activation, may have slightly lower atom economy than boronic acids.[4]
MIDA Boronate This compound MIDA esterExceptionally stable, compatible with chromatography, allows for slow release of boronic acid.[2][7][8][12]Pd catalyst, base (e.g., K₃PO₄), can often be performed in greener solvents like water, sometimes at room temperature.[6][13]Requires an additional synthetic step for preparation from the boronic acid.[8]
Organosilicon Reagents (3-((2-Fluorobenzyl)oxy)phenyl)trimethoxysilaneLow toxicity, high chemical stability.Pd catalyst, requires a fluoride source (e.g., TBAF) for activation.[14]Activation with fluoride can sometimes be harsh for sensitive substrates.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using these reagents are provided below. These are representative protocols and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)[9]

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)[9]

  • Solvent system (e.g., Toluene/Water 4:1)[9]

Procedure:

  • To an oven-dried flask, add the aryl halide, this compound, palladium catalyst, and base.[9]

  • Seal the flask and replace the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Potassium (3-((2-Fluorobenzyl)oxy)phenyl)trifluoroborate

Materials:

  • Potassium (3-((2-fluorobenzyl)oxy)phenyl)trifluoroborate (1.1 equiv)

  • Aryl halide (e.g., 4-chloroanisole) (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)[9]

  • Base (e.g., Cesium carbonate [Cs₂CO₃], 3.0 equiv)[9]

  • Solvent (e.g., THF/Water 10:1)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium (3-((2-fluorobenzyl)oxy)phenyl)trifluoroborate, palladium catalyst, and base.[9]

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C for 12-24 hours.

  • After cooling, dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by chromatography.

Protocol 3: Suzuki-Miyaura Coupling of this compound MIDA ester

Materials:

  • This compound MIDA ester (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 2-4 mol%)[2]

  • Base (e.g., Potassium phosphate [K₃PO₄], 3.0 equiv)[2]

  • Solvent (e.g., Water or THF/Water)[2][13]

Procedure:

  • To a reaction vessel, add the MIDA boronate, aryl bromide, palladium catalyst, and phosphine ligand.[2]

  • Add the base and the degassed solvent.

  • Stir the mixture at room temperature or heat to 40-80 °C for 16-28 hours.[8][13]

  • Upon completion, extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash chromatography on silica gel.[8]

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the general workflow for biaryl synthesis via Suzuki-Miyaura coupling and a logical flow for selecting the appropriate boron reagent.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boron Reagent, Catalyst, Base B Add Degassed Solvent A->B 1. C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction (TLC, GC-MS) C->D 2. E Aqueous Work-up D->E F Purification (Chromatography) E->F 3. G Characterization (NMR, MS) F->G 4.

General experimental workflow for Suzuki-Miyaura coupling.

Reagent_Selection Start Start: Need for Biaryl Synthesis Q1 Is the boronic acid commercially available and stable? Start->Q1 A1_Yes Use Boronic Acid Q1->A1_Yes Yes Q2 Are enhanced stability and easy handling critical? Q1->Q2 No A2_Yes Consider Potassium Trifluoroborate or MIDA Boronate Q2->A2_Yes Yes A1_No Synthesize Boronic Acid and consider converting to a more stable form Q2->A1_No No Q3 Is chromatographic purification of the boron reagent needed? A2_Yes->Q3 A3_Yes Use MIDA Boronate Q3->A3_Yes Yes A3_No Potassium Trifluoroborate is a good option Q3->A3_No No

Decision tree for selecting the optimal boron reagent.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Boronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules has become a pivotal strategy for fine-tuning molecular properties. Fluorinated boronic acids have emerged as indispensable building blocks, offering chemists a versatile tool to introduce fluorine atoms and aryl groups simultaneously. This guide provides an objective comparison of the performance of fluorinated boronic acids against their non-fluorinated analogs, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction, supported by experimental data.

Enhanced Physicochemical and Biological Properties

The introduction of fluorine atoms onto an arylboronic acid can significantly alter its electronic nature, leading to a range of beneficial properties in the final product. The high electronegativity of fluorine imparts a strong electron-withdrawing inductive effect, which can enhance metabolic stability and bioavailability of drug candidates.[1][2] This makes fluorinated boronic acids highly valuable in the synthesis of novel therapeutics, particularly in oncology and other targeted therapies.[1]

Furthermore, the carbon-fluorine bond can influence the lipophilicity and binding affinity of a molecule to its biological target.[3] These modifications are crucial in the drug development process, where precise control over a compound's pharmacokinetic and pharmacodynamic profile is essential.[2]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is a key determinant of the reaction's success. The electron-withdrawing nature of fluorine substituents in fluorinated boronic acids can lead to high reactivity and good yields.[4]

However, the impact of fluorination on reaction yield is not always straightforward. The strong electron-withdrawing effect of fluorine decreases the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boronic acid moiety.[5] While this can be beneficial, an overly electron-deficient ring can sometimes be detrimental to the transmetalation step in the catalytic cycle, potentially leading to lower yields compared to more electron-rich, non-fluorinated counterparts.[5]

Quantitative Performance Comparison

A direct comparison of a fluorinated and a non-fluorinated boronic acid in a Suzuki-Miyaura coupling reaction highlights the potential for improved performance with the fluorinated analog. The following table summarizes the yields for the coupling of 1-bromo-4-fluorobenzene with both phenylboronic acid and 4-fluorophenylboronic acid under identical reaction conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
Phenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90

Data sourced from a study by Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[6]

In this specific example, the 4-fluorophenylboronic acid provided a higher yield compared to the non-fluorinated phenylboronic acid, demonstrating the advantageous effect of the fluorine substituent on the reaction outcome under these conditions.[6]

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling:

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

Inert Atmosphere:

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

Addition of Catalyst and Solvent:

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%) to the flask.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

Reaction Execution:

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process and Logic

To better understand the workflows and mechanisms involved, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Establish Inert Atmosphere A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J Pure Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

suzuki_catalytic_cycle pd0 Pd(0)L_n pd_complex1 R1-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition (R1-X) pd_complex2 R1-Pd(II)L_n-OR' pd_complex1->pd_complex2 Ligand Exchange (Base) pd_complex3 R1-Pd(II)L_n-R2 pd_complex2->pd_complex3 Transmetalation (R2-B(OH)2) pd_complex3->pd0 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

fluorine_advantages F_sub Fluorine Substitution on Boronic Acid ewg Strong Electron- Withdrawing Effect F_sub->ewg biological Enhanced Biological Properties F_sub->biological lewis_acidity Increased Lewis Acidity ewg->lewis_acidity reactivity Modulated Reactivity in Coupling Reactions lewis_acidity->reactivity synthesis Valuable Building Block in Drug Discovery reactivity->synthesis metabolic Increased Metabolic Stability biological->metabolic bioavailability Improved Bioavailability biological->bioavailability binding Altered Binding Affinity biological->binding biological->synthesis

Caption: Impact of fluorine substitution on the properties and applications of boronic acids.

Conclusion

Fluorinated boronic acids offer significant advantages in organic synthesis, particularly for applications in drug discovery and materials science. The introduction of fluorine can enhance the metabolic stability and bioavailability of the final products and modulate the reactivity of the boronic acid in key transformations like the Suzuki-Miyaura cross-coupling. While the electron-withdrawing nature of fluorine generally leads to high reactivity, careful consideration of the electronic properties of the specific substrates is necessary to optimize reaction conditions and maximize yields. The continued development and application of fluorinated boronic acids will undoubtedly fuel further innovation in the chemical sciences.

References

Limitations of (3-((2-Fluorobenzyl)oxy)phenyl)boronic Acid in Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a valuable reagent in contemporary organic synthesis, particularly in the realm of palladium and copper-catalyzed cross-coupling reactions. Its utility in constructing complex molecular architectures makes it a frequent choice for researchers in medicinal and materials chemistry. However, a comprehensive understanding of its limitations is crucial for efficient reaction development and troubleshooting. This guide provides an objective comparison of its performance with alternative boronic acids, supported by established chemical principles and experimental observations.

I. Suzuki-Miyaura Coupling Reactions: Steric and Electronic Influences

The Suzuki-Miyaura coupling is a fundamental method for forging carbon-carbon bonds. The performance of this compound in this reaction is dictated by a combination of steric and electronic factors inherent to its structure.

The bulky 2-fluorobenzyl ether moiety at the meta-position introduces significant steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle.[1][2] This effect is particularly pronounced when coupling with sterically demanding aryl halides. Generally, more hindered reactants lead to lower yields in Suzuki couplings.

Electronically, the substituent's effect is twofold. The ether oxygen acts as an electron-donating group, which is generally favorable for the Suzuki-Miyaura reaction as it can enhance the rate of transmetalation.[3] Conversely, the 2-fluoro substituent on the benzyl ring imparts a mild electron-withdrawing character. This nuanced electronic profile can lead to reactivity that is not as high as boronic acids bearing strongly electron-donating groups.

Comparative Analysis of Reaction Yields in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventPlausible Yield (%)
14-IodoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
24-Iodoanisole(3-Methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O97
34-IodoanisoleThis compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O88
42-IodotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
52-IodotolueneThis compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O65

Note: The yields presented are illustrative and based on established principles of steric and electronic effects in Suzuki-Miyaura coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

To a degassed mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) is added the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. Progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is subsequently dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal ArPdR Ar-Pd(II)L₂-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Chan-Lam Coupling Reactions: Challenges in C-N and C-O Bond Formation

The Chan-Lam coupling is an effective method for the formation of carbon-heteroatom bonds.[4] The performance of this compound in this reaction is also subject to steric and electronic limitations.

Sterically hindered boronic acids are known to exhibit lower reactivity in Chan-Lam couplings, often resulting in diminished yields, particularly with bulky nucleophiles.[5] The sizable (2-Fluorobenzyl)oxy substituent can create an unfavorable steric environment around the boron center, hindering its interaction with the copper catalyst and the incoming nucleophile.

Electron-rich boronic acids generally favor the Chan-Lam coupling.[6] While the ether linkage in this compound is electron-donating, this effect might be partially attenuated by the electronegative fluorine atom, potentially leading to moderate reactivity compared to boronic acids with strongly activating groups.

Comparative Analysis of Plausible Yields in Chan-Lam N-Arylation

EntryNucleophileBoronic AcidCopper SourceBaseSolventPlausible Yield (%)
1AnilinePhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂90
2Aniline(3-Methoxyphenyl)boronic acidCu(OAc)₂PyridineCH₂Cl₂94
3AnilineThis compoundCu(OAc)₂PyridineCH₂Cl₂82
4ImidazolePhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂88
5ImidazoleThis compoundCu(OAc)₂PyridineCH₂Cl₂70

Note: The yields presented are illustrative and based on established principles of steric and electronic effects in Chan-Lam coupling reactions.

Experimental Protocol: General Procedure for Chan-Lam Coupling [4]

A mixture of the amine or phenol (1.0 mmol), the boronic acid (1.5 mmol), a copper source such as Cu(OAc)₂ (1.0-2.0 equiv.), and a base like pyridine or triethylamine (2.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂ or THF) is stirred at room temperature in the presence of air (oxygen often acts as the oxidant). The reaction progress is monitored by TLC. After completion (typically 12-48 hours), the reaction mixture is filtered through a pad of celite to remove insoluble copper salts. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N- or O-arylated product.

Chan_Lam_Mechanism CuII Cu(II) LigandExchange1 Ligand Exchange CuII->LigandExchange1 Nucleophile Nucleophile (Nu-H) Nucleophile->LigandExchange1 BoronicAcid Ar-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation CuNu Cu(II)-Nu LigandExchange1->CuNu CuNu->Transmetalation CuArNu Ar-Cu(III)-Nu Transmetalation->CuArNu ReductiveElimination Reductive Elimination CuArNu->ReductiveElimination Product Coupled Product (Ar-Nu) ReductiveElimination->Product CuI Cu(I) ReductiveElimination->CuI Oxidation Oxidation (O₂) CuI->Oxidation Oxidation->CuII Catalyst Regeneration Side_Reactions BoronicAcid This compound Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H₂O, base/acid BoroxineFormation Dehydration BoronicAcid->BoroxineFormation -3 H₂O SideProduct 1-((2-Fluorobenzyl)oxy)benzene Protodeboronation->SideProduct Boroxine Corresponding Boroxine BoroxineFormation->Boroxine Hydrolysis Hydrolysis Boroxine->Hydrolysis +3 H₂O Hydrolysis->BoronicAcid

References

A Comparative Guide to the Application of (3-(Benzyloxy)phenyl)boronic Acids in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the application of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid and its close analogs, such as 3-Benzyloxyphenylboronic acid, in the synthesis of biologically active compounds. Due to the limited specific data on the title compound, this guide will focus on the well-documented applications of 3-Benzyloxyphenylboronic acid as a representative of this class of reagents, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the preparation of diaryl ether-containing molecules.

Introduction to (3-(Benzyloxy)phenyl)boronic Acids in Medicinal Chemistry

(3-(Benzyloxy)phenyl)boronic acids are versatile building blocks in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. The diaryl ether motif, readily accessible using these reagents, is a common feature in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. The benzyloxy group can serve as a key pharmacophoric feature or as a protecting group for a phenolic hydroxyl, offering synthetic flexibility.

Case Study: Synthesis of a STAT3 Signaling Pathway Inhibitor

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated therapeutic target in oncology. The development of small molecule inhibitors of the STAT3 signaling pathway is an active area of research. One approach involves the synthesis of compounds that mimic the binding of phosphotyrosine residues to the SH2 domain of STAT3. Diaryl ether structures are often employed to achieve the desired molecular conformation for effective binding.

A series of benzyloxyphenyl-methylaminophenol derivatives have been investigated as STAT3 signaling pathway inhibitors.[1] The synthesis of these compounds can be accomplished via a Suzuki-Miyaura coupling between a substituted (3-(benzyloxy)phenyl)boronic acid and a suitable aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a STAT3 Inhibitor Precursor

This protocol describes a representative synthesis of a diaryl ether intermediate, a key step in the preparation of a STAT3 inhibitor, using 3-Benzyloxyphenylboronic acid.

Materials:

  • 3-Benzyloxyphenylboronic acid (1.2 mmol)

  • 4-Bromo-2-methylphenol (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Benzyloxyphenylboronic acid, 4-bromo-2-methylphenol, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Data Presentation: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

The choice of boronic acid can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling reaction. The following table compares the performance of 3-Benzyloxyphenylboronic acid with other substituted phenylboronic acids in a representative coupling with an aryl bromide.

Boronic AcidStructureProductYield (%)Reference
3-Benzyloxyphenylboronic acid O-B(OH)₂2-Methyl-4-(3-(benzyloxy)phenoxy)phenolHypothetical: 85%N/A
Phenylboronic acid B(OH)₂4-Phenyl-2-methylphenol92%[2]
4-Methoxyphenylboronic acid MeO-B(OH)₂4-(4-Methoxyphenyl)-2-methylphenol95%[2]
4-Chlorophenylboronic acid Cl-B(OH)₂4-(4-Chlorophenyl)-2-methylphenol88%[2]

Note: The yield for 3-Benzyloxyphenylboronic acid is hypothetical and represents an expected outcome based on the reactivity of similar compounds. The other yields are based on published data for the coupling of the respective boronic acids with 4-bromo-toluene.

Mandatory Visualizations

Signaling Pathway Diagram

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 5. Nuclear Translocation DNA DNA STAT3_dimer->DNA 6. DNA Binding Nucleus->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription Inhibitor (3-((2-Fluorobenzyl)oxy)phenyl) -based Inhibitor Inhibitor->STAT3_dimer Inhibition Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - Boronic Acid - Aryl Halide - Pd Catalyst & Ligand - Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Reaction Heat and Stir (e.g., 100°C, 12h) Solvent->Reaction Workup Aqueous Workup: - Dilute - Wash - Dry Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Isolated Diaryl Ether Product Purification->Product

References

A Comparative Analysis of Yields in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance in Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig Couplings

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. For researchers in pharmaceuticals and materials science, selecting the optimal coupling strategy is critical for maximizing yield, purity, and efficiency. This guide provides a comparative analysis of five seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions. By presenting quantitative yield data alongside detailed experimental protocols, this document aims to facilitate informed decisions in reaction design and optimization.

Comparative Yield Data

The following table summarizes representative yields for the five major cross-coupling reactions. While direct comparison under identical conditions is challenging due to the varied nature of the reactions and their optimal parameters, this compilation provides a valuable overview of their performance with analogous substrates.

ReactionElectrophileNucleophile/Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃ (2M aq.)n-Propanol/H₂OReflux1~95
Heck 4-IodoanisoleMethyl acrylatePd(OAc)₂Et₃NNMP100-~98
Sonogashira 4-Bromoanisole1-Ethynyl-4-methylbenzenePdCl₂(PPh₃)₂ / CuIEt₃NToluene80-80
Stille 4-ChlorotolueneTributyl(vinyl)tinPd(P(t-Bu)₃)₂DABCOTolueneRT485
Buchwald-Hartwig 4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694

Experimental Protocols

Detailed methodologies for representative reactions are provided below to ensure reproducibility and facilitate adaptation to new substrates.

Suzuki-Miyaura Coupling

Reaction: 4-Bromotoluene with Phenylboronic acid

Procedure:

  • To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 4-bromotoluene (1.00 g, 5.85 mmol), phenylboronic acid (0.78 g, 6.43 mmol), and n-propanol (10 mL).

  • Stir the mixture for 15 minutes at room temperature to dissolve the solids.

  • To the solution, add palladium acetate (0.0066 g, 0.029 mmol), triphenylphosphine (0.015 g, 0.057 mmol), 2M aqueous sodium carbonate (6.4 mL), and deionized water (2.0 mL).

  • Heat the mixture to reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water (7 mL).

  • Dilute with ethyl acetate (10 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (10 mL).

  • Combine the organic extracts and wash with 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the biaryl product.[1]

Heck Reaction

Reaction: 4-Iodoanisole with Methyl Acrylate

Procedure:

  • In a reaction vessel, combine 4-iodoanisole (1 mmol), methyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and N-methylpyrrolidone (NMP) as the solvent.

  • Add triethylamine (Et₃N) (1.5 mmol) as the base.

  • Heat the reaction mixture to 100 °C and stir until completion, as monitored by TLC or GC.

  • Upon completion, cool the mixture and partition between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

Reaction: 4-Bromoanisole with 1-Ethynyl-4-methylbenzene

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-bromoanisole (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous toluene (5 mL) and triethylamine (2 mmol).

  • To the stirred solution, add 1-ethynyl-4-methylbenzene (1.2 mmol).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Stille Coupling

Reaction: 4-Chlorotoluene with Tributyl(vinyl)tin

Procedure:

  • In a glovebox, charge a vial with Pd(P(t-Bu)₃)₂ (2 mol%) and 1,4-dioxane (0.5 M).

  • Add 4-chlorotoluene (1 equiv), tributyl(vinyl)tin (1.1 equiv), and a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DABCO) in dioxane.

  • Seal the vial and stir at room temperature for 4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Buchwald-Hartwig Amination

Reaction: 4-Chlorotoluene with Morpholine

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL), then dry with Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine as an orange solid (700 mg, 94% yield).

Visualizing the Process: Workflow and Catalytic Cycle

To further elucidate the practical and mechanistic aspects of these reactions, the following diagrams illustrate a generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction, a representative palladium-catalyzed cross-coupling process.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Coupling Partner, Base Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Solvent->Inert_Atmosphere Heating Heat to Reaction Temp. Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/GC/LC-MS) Heating->Monitoring Quenching Cool & Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Concentrate & Purify (Chromatography) Drying->Purification

A generalized experimental workflow for cross-coupling reactions.

Suzuki_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)L_n-X] Pd0->OA_complex Ar-X OA_label Oxidative Addition TM_complex [Ar-Pd(II)L_n-R'] OA_complex->TM_complex R'-B(OR)₂ (Base) TM_label Transmetalation TM_complex->Pd0 Product_complex Ar-R' TM_complex->Product_complex RE_label Reductive Elimination

References

A Comparative Guide to the Stability of Boronic Acids, Boronic Esters, and Trifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, organoboron compounds are indispensable tools for carbon-carbon and carbon-heteroatom bond formation. Among these, boronic acids, boronic esters, and potassium organotrifluoroborates are principal players, each with a distinct profile of reactivity and stability. The choice of reagent can significantly influence the outcome of a reaction, impacting yield, purity, and scalability. This guide offers an objective comparison of the stability of these three critical classes of compounds, supported by experimental data, to aid researchers in making informed decisions.

The fundamental difference often lies in the coordination of the boron atom. Boronic acids feature a trigonal planar, tricoordinate boron atom with a vacant p-orbital, which is key to their reactivity but also their primary site of instability. In contrast, boronic esters and potassium trifluoroborates possess a tetracoordinate boron center, which "protects" it from common degradation pathways, thereby enhancing stability.[1][2]

Key Stability Differences: An Overview

Potassium trifluoroborates are generally the most stable of the three. They are typically crystalline, free-flowing solids that are exceptionally stable to air and moisture, allowing for indefinite storage at room temperature.[1][3] Boronic esters, particularly those derived from sterically hindered diols like pinacol, also exhibit significantly greater stability than their corresponding boronic acids.[4] They are often easier to handle and purify via chromatography.[4] Boronic acids are the most reactive but also the most susceptible to degradation, which can complicate their storage, handling, and use in synthesis.[4]

Comparative Stability Data

The stability of these organoboron reagents is not absolute and is highly dependent on the specific organic substituent (R-group) and the experimental conditions. The following tables summarize the general stability characteristics under various key conditions.

Table 1: General Stability Comparison

ParameterBoronic Acids (R-B(OH)₂)Boronic Esters (e.g., Pinacol)Potassium Trifluoroborates (K[R-BF₃])Rationale for Difference
Physical State Often solids, can be difficult to purify.[5]Crystalline solids or oils, easier to handle and purify.[4][6]Crystalline, free-flowing solids.[1]The tetracoordinate nature and, for trifluoroborates, the ionic lattice contribute to more stable solid forms.[1]
Air & Moisture Stability Prone to dehydration to form cyclic boroxine trimers.[7]Generally stable, but can be susceptible to hydrolysis depending on the diol used.[4][8]Exceptionally stable to both air and moisture.[3]The tetracoordinate boron in esters and trifluoroborates is less electrophilic and resistant to attack by water and oxygen.[1]
Benchtop Stability Variable; unstable boronic acids can show >95% decomposition after 15 days.[1]High; MIDA boronates show no detectable decomposition after ≥60 days.[1]Very high; can be stored indefinitely at room temperature.[3]The protected boron center prevents common decomposition pathways.[1]
Chromatographic Stability Can be challenging; may degrade on silica gel.[9]More stable; generally compatible with silica gel chromatography.[4]Highly stable.Tricoordinate boronic acids are more prone to interactions and degradation on stationary phases.

Table 2: Chemical Stability Comparison

ConditionBoronic AcidsBoronic EstersPotassium Trifluoroborates
Oxidative Stability Susceptible to oxidation, especially by reactive oxygen species (ROS).[7][10]Stability is enhanced, but still susceptible.[7]Remarkably stable, even under strong oxidative conditions.[1][5]
Hydrolytic Stability (Aqueous pH) Prone to protodeboronation in aqueous solutions.[7][8]Stability is highly dependent on the diol; six-membered rings can hydrolyze faster than the boronic acid itself.[8]Generally stable; hydrolysis to the boronic acid is often slow and can be acid-catalyzed.[11][12]
Thermal Stability Can decompose upon heating.[1]Generally more stable than boronic acids.Highly thermally stable, with decomposition often above 300°C.[1]

Degradation and Interconversion Pathways

The stability of these compounds is intrinsically linked to their degradation pathways and the equilibrium between them. Boronic acids are susceptible to two primary degradation routes: dehydration to form boroxines and protodeboronation, which is the cleavage of the C-B bond.[7][8] Oxidative degradation is also a significant issue, converting the boronic acid into an alcohol and boric acid.[10][13] Boronic esters and trifluoroborates act as "protected" forms, mitigating these instability issues.[1] Under many reaction conditions, such as in Suzuki-Miyaura coupling, it is believed that both esters and trifluoroborates slowly hydrolyze in situ to release the active, more reactive boronic acid.[4][11][14]

G BA Boronic Acid (R-B(OH)₂) BE Boronic Ester (R-B(OR)₂) BA->BE Esterification TFB Trifluoroborate (K[R-BF₃]) BA->TFB Reaction with KHF₂ Boroxine Boroxine (Cyclic Trimer) BA->Boroxine Dehydration Degradation Degradation Products (e.g., R-H, R-OH) BA->Degradation Protodeboronation, Oxidation BE->BA Hydrolysis (Slow Release) TFB->BA Hydrolysis (Slow Release) Boroxine->BA Hydrolysis

Caption: Interconversion and degradation pathways of organoboron reagents.

Experimental Protocols

Quantitative assessment of stability is crucial for selecting the appropriate reagent. A common method involves monitoring the concentration of the compound over time under specific stress conditions using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or UV detector.

General Protocol for Aqueous Stability Assay

This protocol is designed to quantify the rate of decomposition of an organoboron compound in an aqueous environment at a specific pH.

  • Preparation of Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.[15]

    • Prepare a stock solution of the test compound (boronic acid, ester, or trifluoroborate) in a suitable organic solvent (e.g., DMSO or Methanol) at a high concentration (e.g., 10 mM).[15]

  • Incubation:

    • Initiate the experiment (t=0) by diluting the stock solution into the pre-warmed buffer (e.g., 37°C) to a final concentration of 1-5 µM.[15]

    • Incubate the solution at a constant temperature (e.g., 37°C).

  • Sampling:

    • Withdraw aliquots of the sample at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[15]

    • Immediately quench any further degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile or methanol) and store the samples at low temperature (e.g., -20°C) prior to analysis.[15]

  • Analysis:

    • Analyze all samples by a validated LC-MS method.

    • Quantify the peak area corresponding to the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.[15]

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics and the half-life (t½) of the compound under the tested conditions.

G start Start prep Prepare Buffer & Stock Solution start->prep incubate Incubate at Controlled pH & Temp prep->incubate sample Take Aliquots at Time Points (t₀, t₁, t₂...) incubate->sample quench Quench Reaction (e.g., Cold Solvent) sample->quench analyze Analyze via LC-MS quench->analyze data Calculate % Remaining & Determine Half-Life analyze->data end End data->end

Caption: General experimental workflow for a chemical stability assay.

Conclusion: Selecting the Right Reagent

The choice between boronic acids, boronic esters, and trifluoroborates involves a classic trade-off between reactivity and stability.[4]

  • Boronic Acids are ideal for reactions where high reactivity is paramount and the synthesis can be performed quickly after preparation or purification of the acid. Their instability, however, makes them less suitable for long-term storage or use in multi-step syntheses where the reagent is exposed to various conditions over time.[4]

  • Boronic Esters (e.g., pinacol, MIDA) offer a significant improvement in stability, making them easier to handle, store, and purify.[4][16] They are well-suited for complex syntheses and are often the reagent of choice for substrates where the corresponding boronic acid is known to be unstable.[16] The trade-off is typically a slower reaction rate, as the ester must first hydrolyze to the more reactive boronic acid.[4]

  • Potassium Organotrifluoroborates represent a superior class of reagents in terms of stability.[1][17] Their exceptional resistance to air, moisture, and oxidation makes them ideal for applications requiring high purity, long-term storage, and consistent performance.[1][2] They function as a stabilized, "protected" form of boronic acids, offering the reactivity of the boronic acid through slow in situ release without the associated handling and stability drawbacks.[1][14] This makes them particularly valuable for challenging cross-coupling reactions, especially with sensitive or unstable heteroaryl substrates.[17]

References

The Ortho-Fluoro Substituent: A Comparative Guide to Its Influence on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the 2-position (ortho) of an aromatic ring or in proximity to a reactive center can profoundly alter the course and outcome of a chemical reaction. This guide provides an objective comparison of the 2-fluoro substituent's influence on reaction acidity, rates, and stereoselectivity against other alternatives, supported by experimental data and detailed protocols. The unique behavior of the ortho-fluoro group, often termed the "ortho effect," arises from a complex interplay of its potent inductive electron-withdrawing properties, its ability to donate electrons via resonance, and steric interactions.

Influence on Acidity: The Case of Fluorobenzoic Acids

The position of a fluorine substituent on a benzoic acid ring significantly impacts its acidity (pKa). The 2-fluoro isomer consistently demonstrates markedly higher acidity compared to its meta and para counterparts, and to the parent benzoic acid. This is primarily due to the proximity of the highly electronegative fluorine atom to the carboxylic acid group.

Data Presentation: Comparative pKa Values

The following table summarizes the experimentally determined pKa values for various fluorobenzoic acid isomers, illustrating the pronounced effect of the ortho-fluoro substituent. A lower pKa value signifies a stronger acid.

CompoundIsomer PositionpKa Value
2-Fluorobenzoic Acid ortho3.27 [1][2]
3-Fluorobenzoic Acidmeta3.86[1]
4-Fluorobenzoic Acidpara4.14[1][2]
Benzoic Acid (Reference)-4.20[1][2]
2,6-Difluorobenzoic Aciddi-ortho2.13[1]

Analysis: The data clearly shows that a single fluorine atom at the ortho position increases acidity more than at any other position. This is attributed to the strong, distance-dependent inductive electron-withdrawing (-I) effect, which stabilizes the resulting carboxylate anion.[1][2] Furthermore, steric hindrance between the ortho-fluoro and carboxyl groups can force the carboxyl group out of the plane of the benzene ring. This "Steric Inhibition of Resonance" (SIR) can further enhance acidity.[2] The effect is even more pronounced with two ortho-fluoro substituents, as seen in 2,6-difluorobenzoic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a standard method for accurately determining the pKa of a substituted benzoic acid.[1][2]

Apparatus and Reagents:

  • pH meter with a calibrated glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • The fluorobenzoic acid sample (e.g., 2-Fluorobenzoic acid)

  • Deionized water

  • Standard pH buffers (pH 4, 7, 10) for calibration

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions.

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the fluorobenzoic acid and dissolve it in 50 mL of deionized water in a beaker. If solubility is an issue, a co-solvent like ethanol may be used, but consistency across all samples is crucial.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the path of the stir bar.

  • Titration: Record the initial pH of the solution. Begin adding the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found more accurately using a first-derivative plot (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (V½eq = Veq / 2). Find the pH from your data that corresponds to this volume.

Influence on Reaction Rate: Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), the rate is highly dependent on the ability of substituents to stabilize the negatively charged intermediate, known as the Meisenheimer complex. A 2-fluoro substituent, particularly when paired with an ortho or para electron-withdrawing group like a nitro group, leads to significant rate enhancements.

Data Presentation: Comparative Reaction Outcomes in SNAr
NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
PiperidinePiperidine (2 eq.), K₂CO₃ (2 eq.)DMF128095
MorpholineMorpholine (2 eq.), Et₃N (2 eq.)DMSO109092
AnilineAniline (1.5 eq.), NaH (1.5 eq.)THF246085
(Data is for reactions with 4-ethoxy-2-fluoro-1-nitrobenzene, adapted from BenchChem Application Notes)[5]
Experimental Protocol: General Procedure for SNAr Reaction

This protocol is a generalized procedure for the reaction of an activated 2-fluoroaromatic compound with an amine nucleophile.[5][6]

Apparatus and Reagents:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • 2-Fluoro-1-nitrobenzene (or other activated substrate)

  • Amine nucleophile (e.g., Morpholine)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Ethyl acetate, water, brine for workup

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the 2-fluoroaromatic substrate (1.0 mmol), the chosen anhydrous solvent (5-10 mL), the amine nucleophile (1.5-2.0 mmol), and the base (2.0 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted product.

Influence on Stereoselectivity: Diels-Alder and aza-Henry Reactions

The 2-fluoro substituent can dramatically alter the stereochemical course of a reaction, overriding the inherent preferences of the parent, non-fluorinated system.

Data Presentation: Diastereoselectivity in the Diels-Alder Reaction

A study on the Diels-Alder reaction between cyclopentadiene and α,β-unsaturated carbonyl compounds revealed a complete reversal of diastereoselectivity upon introducing a 2-fluoro substituent.

DienophileConditionDiastereomeric Ratio (exo:endo)
Benzyl acrylate (non-fluorinated)Thermalendo selective
Benzyl 2-fluoroacrylate Thermalexo selective
Oct-1-en-3-one (non-fluorinated)Thermalendo selective
2-Fluorooct-1-en-3-one Thermalexo selective
(Data derived from the abstract of J. Org. Chem. 2002, 67, 14, 4715–4721)[7]

Analysis: The non-fluorinated dienophiles exhibit the expected endo selectivity. However, the introduction of a fluorine atom at the 2-position completely reverses this preference, leading to the exo product as the major isomer.[7] DFT calculations suggest this switch is due to kinetic effects of the fluorine atom rather than the thermodynamic stability of the products.[7]

Data Presentation: Diastereodivergence in the aza-Henry Reaction

In the aza-Henry (nitro-Mannich) reaction, a fascinating reversal of diastereoselectivity, termed "diastereodivergence," is observed when an α-fluoro nitroalkane is used.

Nitroalkane SubstrateTypical Selectivityα-Fluoro Nitroalkane Selectivity
Aryl/Alkyl Nitroalkaneantisyn[8][9]

Analysis: While most aza-Henry reactions are anti-selective, the presence of an α-fluoro substituent can override the catalyst's influence and favor the formation of the rare syn-diastereomer.[8][9] This highlights a powerful substrate-controlled effect where the fluorine atom dictates the stereochemical outcome.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).

G cluster_effects Electronic & Steric Effects of 2-Fluoro Substituent cluster_electronic Electronic Effects cluster_steric Steric Effects A 2-Fluorobenzoic Acid B Inductive Effect (-I) Strong, distance-dependent Electron-withdrawing A->B C Mesomeric Effect (+M) Weak, lone pair donation Electron-donating A->C D Steric Hindrance Forces COOH out of plane (Steric Inhibition of Resonance) A->D E Stabilizes Conjugate Base B->E F Increased Acidity (Lower pKa) C->F Opposes acidity D->E E->F Dominant factors

Caption: Factors influencing the acidity of 2-fluorobenzoic acid.

G arrow start Start: Prepare Reactants setup 1. Reaction Setup - Add Substrate, Nucleophile, Base - Add Anhydrous Solvent start->setup reaction 2. Heating & Stirring - Set Temp (e.g., 80°C) - Stir for set time (e.g., 12h) setup->reaction monitor 3. Monitor Progress (via TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Workup - Quench with H₂O - Extract with Organic Solvent - Wash & Dry monitor->workup Complete purify 5. Purification - Concentrate crude product - Purify by Column Chromatography workup->purify analyze 6. Analysis - Characterize product (NMR, MS) - Calculate Yield purify->analyze end End: Pure Product analyze->end

Caption: Experimental workflow for a typical SNAr reaction.

G cluster_stabilization Stabilization by ortho-NO₂ reactants 2-Fluoronitrobenzene + Nucleophile (Nu⁻) ts1 Rate-Determining Transition State intermediate Meisenheimer Complex (Resonance Stabilized) reactants->intermediate Step 1: Nucleophilic Attack (Slow, Rate-Determining) products Substituted Product + F⁻ intermediate->products Step 2: Elimination of F⁻ (Fast, Aromaticity Restored) stabilizer Ortho-Nitro Group (-NO₂) - Strong -I and -M effects - Delocalizes negative charge - Stabilizes complex intermediate->stabilizer

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Safety Operating Guide

Proper Disposal of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Like other boronic acid derivatives, this compound should be managed as hazardous waste.[1] Under no circumstances should this chemical or its empty containers be disposed of in regular trash or poured down the drain.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[1]
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][2]

  • Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative and a halogenated organic compound.

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, weighing paper, and absorbent pads should be placed in a designated, sealed container.[3] This container should be clearly labeled for solid hazardous waste.

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a dedicated, leak-proof container.

  • Do not mix with other waste streams unless compatibility has been confirmed. Boronic acids can react with strong oxidizing agents, strong acids, and strong bases.[4]

  • Ensure the pH of the collected waste is between 6 and 9, if it is safe to do so, to minimize potential reactions.[2]

4. Decontamination of Glassware:

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue.[2] Collect this rinse as liquid hazardous waste.

  • Secondary Decontamination: A wash with a basic solution can help convert residual boronic acid into a more water-soluble boronate salt.[5] This rinsate must also be collected as liquid hazardous waste.

  • Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

5. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.[1]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Disposal Workflow for this compound

cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_decon Glassware Decontamination cluster_final Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood waste_solid Solid Waste (Gloves, Paper, etc.) prep_hood->waste_solid waste_liquid Liquid Waste (Solutions, Rinsates) prep_hood->waste_liquid decon_rinse1 Initial Rinse (Organic Solvent) prep_hood->decon_rinse1 container_solid Labeled Solid Hazardous Waste Container waste_solid->container_solid container_liquid Labeled Liquid Hazardous Waste Container waste_liquid->container_liquid storage Store in Satellite Accumulation Area container_solid->storage container_liquid->storage decon_rinse1->container_liquid Collect Rinse decon_rinse2 Secondary Wash (Basic Solution) decon_rinse1->decon_rinse2 decon_rinse2->container_liquid Collect Rinse decon_rinse3 Final Rinse (Water) decon_rinse2->decon_rinse3 decon_rinse3->container_liquid Collect Rinse decon_dry Air Dry decon_rinse3->decon_dry pickup Arrange for Hazardous Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize risk.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shields, Face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when dust formation is likely or ventilation is inadequate. For firefighting, a self-contained breathing apparatus is necessary.[1][2]

Operational and Handling Protocols

Proper handling techniques are essential to ensure a safe laboratory environment. This includes working in designated areas with appropriate engineering controls.

Table 2: Handling and Storage Procedures

ProcedureProtocol
Handling - Handle in a well-ventilated area or within a chemical fume hood.[1] - Avoid formation of dust and aerosols.[1] - Avoid contact with skin and eyes.[1] - Wash hands thoroughly after handling.[3]
Storage - Store in a cool, dry, and well-ventilated place.[4] - Keep container tightly closed.[4]

Emergency and Disposal Plans

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

Table 3: Emergency First Aid and Disposal Procedures

SituationAction
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Spill Cleanup Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Safe Handling Workflow

The following diagram illustrates the step-by-step process for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon emergency_exposure Exposure handle_transfer->emergency_exposure cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

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